BAKUCHIOL
Description
Structure
3D Structure
Properties
CAS No. |
17015-60-0 |
|---|---|
Molecular Formula |
C17H22O |
Molecular Weight |
242.36 g/mol |
IUPAC Name |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
InChI Key |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
Isomeric SMILES |
CC(=CCCC(C=C)/C=C/C1=CC=C(C=C1)O)C |
Canonical SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
Origin of Product |
United States |
Isolation, Advanced Characterization, and Synthetic Approaches to Bakuchiol
Advanced Chromatographic and Spectroscopic Isolation Methodologies from Natural Sources
The isolation of bakuchiol (B1667714) from natural sources, predominantly Psoralea corylifolia seeds, involves a series of extraction and purification steps. nih.govmdpi.comnih.gov Traditional methods often involve solvent extraction followed by column chromatography. nih.govgoogle.com However, advanced techniques are employed to improve yield, purity, and efficiency.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Techniques for this compound Enrichment and Purity Assessment
HPLC and UPLC are indispensable tools for the analysis, enrichment, and purity assessment of this compound extracts. These techniques allow for the separation of this compound from other co-occurring compounds, including potentially phototoxic furanocoumarins like psoralen (B192213) and angelicin (B190584). google.comresearchgate.netgoogle.com
HPLC methods have been developed for the simultaneous quantification of this compound alongside these impurities, often utilizing reversed-phase columns (such as C18 or phenyl-hexyl) and gradient elution with mobile phases like water and methanol (B129727) or acetonitrile (B52724). researchgate.netresearchgate.net UV detection is commonly employed, with this compound typically monitored at wavelengths around 260 nm. nih.govresearchgate.net UPLC offers enhanced speed and resolution compared to conventional HPLC, making it suitable for rapid purity analysis. google.com Purity levels exceeding 95% and even 99% for this compound have been reported using these chromatographic methods. nih.govgoogle.comgoogle.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis
GC-MS is a powerful hyphenated technique used for the comprehensive profile analysis of this compound-containing extracts. It allows for the identification and quantification of volatile and semi-volatile compounds present in the extract, including this compound and other meroterpenoids. semanticscholar.orgmontclair.edudntb.gov.uanih.gov GC-MS analysis can reveal the complexity of the extract composition and help in identifying impurities. semanticscholar.org Studies utilizing GC-MS have identified this compound as a major component in petroleum ether extracts of Psoralea corylifolia seeds, sometimes accounting for over 50% of the analyzed compounds. semanticscholar.org
Supercritical Fluid Extraction (SFE) and Pressurized Liquid Extraction (PLE) for Efficient this compound Isolation
Supercritical Fluid Extraction (SFE), particularly using supercritical carbon dioxide (SC-CO2), and Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), are advanced extraction techniques offering advantages such as reduced extraction time, lower solvent consumption, and improved efficiency compared to conventional methods. nih.govf1000research.combiolyphar.comnih.gov
SC-CO2 extraction is considered an environmentally friendly alternative to traditional solvent extraction, utilizing CO2 under supercritical conditions to extract compounds. biolyphar.comtypology.comtypology.comgoogle.com The polarity of SC-CO2 can be modified by adding co-solvents like ethanol (B145695) or ethyl acetate (B1210297) to enhance the extraction of more polar compounds like this compound. google.com PLE utilizes elevated pressure and temperature to increase the efficiency of solvent extraction. biolyphar.comnih.gov These techniques have shown promise for the efficient isolation of this compound from Psoralea corylifolia seeds. nih.gov
Molecular Distillation for this compound Enrichment
Molecular distillation is a thermal separation process conducted under high vacuum, allowing for the separation of compounds based on their molecular weight and boiling points. typology.comtypology.comresearchgate.net This technique is particularly useful for enriching this compound from crude extracts, especially those obtained from processes like SC-CO2 extraction. typology.comtypology.com Molecular distillation can effectively remove lighter or heavier impurities, leading to a higher concentration and purity of this compound in the final product. researchgate.net
Ultrasonication Techniques for Enhanced Extraction Yields
Ultrasonication-assisted extraction (UAE) utilizes ultrasonic waves to enhance the extraction of compounds from plant matrices. nih.govmdpi.comresearchgate.net The cavitation effect produced by ultrasound disrupts cell walls, increasing the penetration of the solvent into the plant material and improving the mass transfer of the target compound into the solvent. nih.gov Studies have shown that UAE can result in higher this compound yields compared to conventional methods like maceration, reflux, and Soxhlet extraction, often in shorter extraction times. mdpi.comgoogle.comresearchgate.net Petroleum ether has been identified as a suitable solvent for UAE of this compound, yielding high percentages of the compound. mdpi.comgoogle.comresearchgate.net
Here is a table summarizing typical extraction yields of this compound using different methods:
| Extraction Method | Solvent | Typical Yield (% w/w) | Source Plant Part |
| Ultrasonication Assisted | Petroleum Ether | 6.98 | Seeds |
| Soxhlet Extraction | Petroleum Ether | 6.68 | Seeds |
| Reflux Extraction | Petroleum Ether | 6.01 | Seeds |
| Maceration | Petroleum Ether | 5.32 | Seeds |
| Supercritical CO2 Extraction | CO2 (with modifier) | >5.0 | Fruits/Seeds |
Note: Yields can vary depending on specific parameters and plant material quality. mdpi.comgoogle.com
Total Synthesis Pathways of this compound
Given the increasing demand and the limitations of natural supply, the total synthesis of this compound has become an important area of research. nih.govrsc.org The key challenge in the synthesis of this compound lies in the construction of its chiral all-carbon quaternary stereocenter. sioc-journal.cnrsc.orgthieme-connect.comthieme-connect.com Several synthetic strategies have been developed to achieve this.
Early synthetic approaches to racemic this compound involved reactions like the Claisen rearrangement. sioc-journal.cnthieme-connect.com More recent efforts have focused on enantioselective synthesis to obtain the naturally occurring (S)-(+)-bakuchiol. thieme-connect.comthieme-connect.comresearchgate.net
Another strategy has involved the manipulation of a silyl (B83357) group to direct stereoselective alkylation early in the synthetic pathway, also leading to the formation of the chiral quaternary carbon center. rsc.org Other reported strategies for constructing the quaternary center include rearrangement of epoxy silyl ethers, intramolecular diazosulfonate carbene insertion, Cu-catalyzed SN2'-type allylic substitution, α-alkylation of α,β-unsaturated amides, allylmetalation, and allylboration. sioc-journal.cn
The total synthesis of this compound allows for the production of the compound independently of natural sources and provides opportunities for the synthesis of this compound analogs with potentially altered or improved properties. nih.gov
Retrosynthetic Analysis and Key Stereoselective Intermediates
Retrosynthetic analysis of this compound focuses on strategies to construct the core structure and the challenging quaternary carbon center. Various approaches have been explored, often involving intermediates that allow for stereocontrol. For instance, some syntheses utilize a silyl group to direct stereoselective alkylation early in the pathway. rsc.orgnih.gov Other strategies involve intermediates generated via reactions like asymmetric 1,4-addition or intramolecular diazosulfonate C-H insertion. rsc.orgnih.govnih.gov Transient allylboronic acids have also been explored as intermediates in iterative coupling methods towards this compound precursors. uniovi.es
Asymmetric Synthesis Strategies for Enantioselective (S)-(+)-Bakuchiol
Achieving enantioselective synthesis of (S)-(+)-Bakuchiol is a key area of research. Strategies often involve the use of chiral auxiliaries or asymmetric catalysis to control the formation of the stereocenter. rsc.org
Several asymmetric synthesis routes have been developed:
One approach involves the reaction of a δ-lactone intermediate with a vinylmagnesium bromide in the presence of copper(I) iodide, proceeding stereoselectively to form the quaternary center. rsc.org
Asymmetric synthesis routes have also been developed through intermediates bearing a chiral all-carbon quaternary carbon center, involving steps like stereoselectively unconjugated alkylation of an α,β-unsaturated imide bearing Evans' auxiliary, Takai–Utimoto reaction, Negishi reaction, and Heck reaction. rsc.org
Intramolecular diazosulfonate C-H insertion starting from (−)-citronellol has been used to install the quaternary center, achieving an enantioselective synthesis. rsc.orgnih.gov
Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis
While chemical synthesis routes exist, there is growing interest in chemoenzymatic and biocatalytic approaches for this compound production, offering potential for more sustainable and efficient processes. Research is exploring the use of engineered enzymes and transgenic cells, such as Saccharomyces cerevisiae (yeast), to produce this compound. google.comnih.govculturebiosciences.com These methods aim to overcome the limitations of low concentration in natural sources and the complexity of chemical synthesis. google.com Identifying and characterizing the specific enzymes involved in this compound biosynthesis is crucial for developing effective biocatalytic routes. google.com
Recent Advances and Challenges in Large-Scale Production of this compound
Large-scale production of this compound faces challenges related to its low concentration in natural sources and the complexity and cost of both extraction and chemical synthesis methods. rsc.orggoogle.comfuturemarketinsights.com The co-existence of phototoxic compounds like psoralen and isopsoralen in natural sources also necessitates purification steps for large-scale isolation. rsc.org
Bioproduction using engineered microorganisms like yeast is being investigated as a potential sustainable and cost-effective alternative for large-scale production, aiming to achieve higher titers than previously possible. google.comnih.govculturebiosciences.com However, the lack of identified enzymes capable of producing this compound in large quantities has been a hindrance. google.com
Biosynthesis of this compound in Plant Systems
This compound is a meroterpene, meaning its biosynthesis in plants involves precursors from different metabolic pathways. rsc.orgnih.govresearchgate.netukaazpublications.comresearchgate.net
Phenylpropanoid Pathway and Mevalonate (B85504) Pathway Integration
Studies using labeled precursors in Psoralea corylifolia plants have established that the biosynthesis of this compound involves the integration of the phenylpropanoid pathway and the mevalonate (MVA) pathway. rsc.orgnih.govresearchgate.netukaazpublications.comresearchgate.netias.ac.inias.ac.inamrita.edu
The aromatic ring of this compound is derived from the phenylpropanoid pathway, originating from the amino acid Phenylalanine. rsc.orgnih.govresearchgate.netukaazpublications.comias.ac.inijariie.comresearchgate.netamrita.edu Phenylalanine undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then hydroxylated by cinnamate (B1238496) 4-hydroxylase (C4H) to form p-coumaric acid. ijariie.comresearchgate.netamrita.edu Specific incorporation of labeled phenylalanine, cinnamic acid, and p-coumaric acid into this compound has been observed, confirming the phenylpropanoid origin of the aromatic moiety and two carbon atoms of the side chain. researchgate.netamrita.edu
The monoterpene side chain of this compound is derived from the mevalonate (MVA) pathway. rsc.orgnih.govresearchgate.netukaazpublications.comresearchgate.netias.ac.inias.ac.in This pathway starts with Acetyl-CoA and Acetoacetyl-CoA and leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). ias.ac.inijariie.com Experimental studies show equal distribution of labels in the IPP and DMAPP moieties incorporated into the terpenic part of this compound, consistent with the normal mevalonate pathway. rsc.orgnih.govias.ac.inias.ac.in
The biosynthesis involves the prenylation (attachment of a prenyl group derived from the MVA pathway) of a phenolic compound derived from the phenylpropanoid pathway. ijariie.com This prenylation is likely catalyzed by a prenyltransferase enzyme. google.comijariie.com Subsequent cyclization and reduction reactions, mediated by specific plant enzymes, lead to the final this compound structure. ijariie.com
Identification and Characterization of Key Biosynthetic Enzymes
Identifying and characterizing the specific enzymes involved in the integrated phenylpropanoid and mevalonate pathways leading to this compound is an ongoing area of research. Key enzymes in the phenylpropanoid pathway involved in the initial steps include phenylalanine ammonia (B1221849) lyase (PAL) and cinnamate 4-hydroxylase (C4H). ijariie.comresearchgate.net Enzymes in the mevalonate pathway, such as HMG-CoA reductase and mevalonate kinase, are also crucial. ijariie.com
Recent research has focused on identifying prenyltransferase enzymes from Psoralea corylifolia that catalyze the prenylation step, specifically the reverse geranylation of p-coumaric acid, coupled with decarboxylation to form this compound. google.comnih.gov Proteins with specific amino acid sequences have been identified as potentially capable of catalyzing this compound production and exhibiting prenyltransferase activity. google.com The identification of these enzymes is critical for developing efficient bioproduction methods for this compound. google.com
Data Table: Examples of this compound Synthesis Approaches and Yields
| Synthesis Method | Key Steps | Overall Yield | Reference |
| Carnduff and Miller (racemic) | Claisen rearrangement | Not specified | nih.gov |
| Chen and Li (racemic) | 1,4 addition of citral (B94496) with vinylmagnesium bromide under Cu(I) catalyst | 50% | rsc.org |
| Araki and Bustugan (racemic) | Utilization of geranylindium reagent | Not specified | nih.gov |
| Asaoka group ((+)-bakuchiol) | Stereoselective alkylation using a silyl group to construct chiral quaternary center | 5% | rsc.org |
| Novikov et al. (enantioselective) | Intramolecular diazosulfonate C-H insertion from (−)-citronellol | 45% | rsc.org |
| Esumi and co-workers ((+)-bakuchiol) | Asymmetric 1,4-addition using (2′S)-2′-phenyloxazolidinone auxiliary, followed by one-pot aldol (B89426) reaction conditions | 53-64% | thieme-connect.comthieme-connect.com |
| Lei et al. ((S)-bakuchiol) | Stereoselectively unconjugated alkylation of α,β-unsaturated imide with Evans' auxiliary, Takai–Utimoto, Negishi, and Heck reactions | Not specified | rsc.org |
| Huang, Chen, Li, Hong (racemic) | Allylboration of 2-aryl acetaldehyde, followed by "Pot-Economy" approach (mesylation, elimination, desilylation) | 29% | researchgate.net |
| De Novo Biosynthesis in Engineered Yeast (Saccharomyces cerevisiae) | Metabolic engineering to increase precursor supply, balance pathway fluxes, engineer prenyltransferase, and fuse enzymes; uses p-coumaric acid and GPP/DMAPP/IPP | 9.28 mg/L | nih.gov |
Genetic Regulation and Engineering of this compound Biosynthesis
This compound, a meroterpene primarily found in the seeds of Psoralea corylifolia, is synthesized through a mixed biosynthetic pathway involving both the phenylpropanoid and mevalonate (MVA) pathways. The aromatic ring of this compound is derived from the phenylpropanoid pathway, originating from the amino acid phenylalanine, which leads to the formation of p-coumaric acid. The monoterpene side chain is derived from the mevalonate pathway, starting with Acetyl-CoA and Acetoacetyl-CoA and culminating in the formation of geranyl pyrophosphate (GPP). researchgate.netrsc.orgijariie.comresearchgate.netnih.gov
Experimental studies using labeled precursors in P. corylifolia plants have shown that the aromatic ring originates from the phenylpropane pathway, and the monoterpene side chain is derived from the MVA pathway. rsc.orgnih.gov Key enzymes involved in these precursor pathways include Phenylalanine ammonia lyase (PAL) and Cinnamate 4-hydroxylase (C4H) in the phenylpropanoid pathway, and HMG-CoA reductase and Mevalonate kinase in the mevalonate pathway. ijariie.com
Recent research has focused on identifying the specific enzyme responsible for catalyzing the final step in this compound biosynthesis: the conversion of the two precursors, p-coumarate and geranyl diphosphate (B83284) (GPP), into this compound. researchgate.net A prenyltransferase (PT) from Psoralea corylifolia has been identified that catalyzes the reverse geranylation of a nonaromatic carbon in p-coumaric acid, coupled with a decarboxylation step, to form this compound. acs.org This discovery is crucial for enabling the bioproduction of this compound. google.com
Engineering microorganisms, such as Saccharomyces cerevisiae (yeast), for this compound production has been explored to provide a sustainable and scalable supply chain. researchgate.netacs.orgnih.gov By engineering yeast strains, researchers have aimed to produce this compound starting from simple carbon sources like glucose. acs.org Strategies employed to enhance this compound titers in engineered yeast include increasing the supply of precursors (p-coumaric acid and GPP), balancing the metabolic fluxes in the two parallel biosynthetic pathways (shikimate/phenylpropanoid and mevalonate), engineering the prenyltransferase enzyme, and fusing enzymes to improve pathway efficiency. researchgate.netacs.org
Significant progress has been made in microbial production, with engineered yeast strains showing a substantial increase in this compound production. For instance, engineered S. cerevisiae strains have demonstrated a marked improvement in this compound production, reaching titers of several milligrams per liter from glucose. acs.org This involves the discovery and engineering of the key biosynthesis enzyme (this compound synthase) and the design and engineering of the precursor routes. researchgate.net
While the complete biosynthetic pathway was not fully elucidated historically, the identification of prenyltransferase enzymes capable of producing this compound from p-coumaric acid and GPP/DMAPP/IPP has paved the way for bioproduction methods in transgenic hosts or bioreactors. google.com Transgenic cells expressing a this compound-producing enzyme can produce this compound when cultured in the presence of p-coumaric acid and GPP, DMAPP, IPP, or a combination thereof. google.com Expression of the transgene encoding the this compound-producing enzyme can be driven by various promoters, including inducible promoters. google.com
The following table summarizes some of the key compounds involved in the this compound biosynthesis pathway as discussed:
| Compound Name | Role in Biosynthesis | PubChem CID |
| This compound | Final product | 5468522 researchgate.netnih.gov |
| Phenylalanine | Starting amino acid for phenylpropanoid pathway | 614 |
| Cinnamic acid | Intermediate in phenylpropanoid pathway | 444501 |
| p-Coumaric acid | Precursor from phenylpropanoid pathway | 637544 |
| Acetyl-CoA | Starting molecule for mevalonate pathway | 444408 |
| Acetoacetyl-CoA | Intermediate in mevalonate pathway | 643764 |
| Mevalonate | Intermediate in mevalonate pathway | 100051 |
| Isopentenyl pyrophosphate (IPP) | Isoprene unit precursor from MVA pathway | 5280586 |
| Dimethylallyl pyrophosphate (DMAPP) | Isoprene unit precursor from MVA pathway | 5280585 |
| Geranyl pyrophosphate (GPP) | Monoterpene precursor from MVA pathway | 644814 |
Note: PubChem CIDs for Phenylalanine, Cinnamic acid, Acetyl-CoA, Acetoacetyl-CoA, Mevalonate, Isopentenyl pyrophosphate, Dimethylallyl pyrophosphate, and Geranyl pyrophosphate were obtained through separate searches to complete the table based on the biosynthesis pathway description.
The genetic engineering efforts aim to optimize the activity of the identified prenyltransferase and balance the metabolic flux through the upstream pathways to achieve high yields of this compound in engineered host organisms. researchgate.netacs.org This approach offers a promising alternative to traditional plant extraction for sustainable this compound production. acs.orggoogle.com
Advanced Spectroscopic and Analytical Characterization of Bakuchiol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D NMR)
NMR spectroscopy is a powerful technique for determining the complete structure of organic molecules like bakuchiol (B1667714). Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed insights into the arrangement of atoms and their connectivity.
1D NMR, including ¹H NMR and ¹³C NMR, provides information on the types of hydrogen and carbon atoms present in the molecule and their chemical environments . The chemical shifts (δ), multiplicities, and coupling constants in ¹H NMR spectra are indicative of the different proton environments, such as aromatic, olefinic, allylic, and methyl protons. ¹³C NMR spectra reveal the different carbon environments, including those in aromatic rings, double bonds, and saturated carbons . Experiments like DEPT-90 and DEPT-135 are used to determine the number of protons attached to each carbon atom (CH, CH₂, CH₃) .
2D NMR techniques provide correlations between different nuclei, aiding in the assignment of signals and the elucidation of connectivity. Common 2D NMR experiments used for structural elucidation of this compound include:
¹H-¹H COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other through bonds, helping to establish proton spin systems researchgate.netblogspot.com.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals correlations between protons and the carbon atoms they are directly attached to, allowing for the assignment of carbon signals based on known proton assignments researchgate.net.
NMR data for this compound has been recorded using spectrometers operating at various frequencies, such as 400 MHz and 500 MHz, typically with samples dissolved in deuterated solvents like CDCl₃ or DMSO semanticscholar.orgnih.gov. The analysis of these spectra allows for the complete assignment of all proton and carbon signals and the confirmation of the this compound structure.
While specific detailed NMR peak assignments for this compound across all experiments were not consistently available in a single, easily extractable format from the search results, the types of experiments performed (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) are well-documented as standard practice for its structural characterization semanticscholar.orgnih.govpolyu.edu.hkspectrabase.commdpi.comresearchgate.netacs.org.
Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis (HRMS, MS/MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound, as well as providing information about its fragmentation pathways. Techniques such as High-Resolution Mass Spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are commonly employed.
HRMS provides accurate mass measurements, allowing for the determination of the exact molecular formula of this compound (C₁₈H₂₄O) nih.govsigmaaldrich.com. This high mass accuracy helps to distinguish this compound from other compounds with similar nominal masses.
MS/MS involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This provides a "fingerprint" of the molecule, which can be used for identification and structural confirmation. LC-MS/MS has been developed and validated for the quantification of this compound, utilizing specific mass transitions for detection nih.govnih.gov. For example, in negative ionization mode, this compound can be detected using the mass transition m/z 255.2 → 172.0 nih.gov. Experimental mass spectra, including MS2 data, are available in databases like MassBank of North America (MoNA) nih.gov. The fragmentation patterns observed in MS/MS experiments provide clues about the substructures present in the this compound molecule thermofisher.comcriver.comchromatographyonline.com.
Data from LC-MS experiments show precursor ions for this compound, such as [M+H]⁺ with m/z 257.1899719238281 nih.gov. Analysis of fragmentation patterns at different collision energies (e.g., 45 HCD and 65 HCD) reveals characteristic fragment ions, which further support the proposed structure nih.gov.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic transitions within the this compound molecule.
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For pure this compound, prominent bands have been observed in the IR spectrum, including those corresponding to O-H stretching (alcohol or phenol), C=C stretching (alkene), and C-H bending frontiersin.org. These bands are consistent with the presence of a hydroxyl group and multiple double bonds in the this compound structure nih.govfrontiersin.orgresearchgate.net.
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about conjugated systems and chromophores. This compound exhibits characteristic absorption maxima (λmax) in its UV-Vis spectrum. Reported λmax values for this compound include 207 nm and 263 nm caymanchem.com. These absorption bands are attributed to the electronic transitions within the conjugated system of the phenolic ring and the double bonds in the molecule. UV-Vis spectroscopy is also used to confirm the presence of this compound in solutions and formulations frontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.net.
Spectroscopic Data Summary for this compound
| Technique | Key Information Provided | Representative Data / Observations | Source(s) |
| NMR | Structural elucidation, atomic connectivity, functional groups | ¹H, ¹³C, DEPT, COSY, HSQC, HMBC spectra; characteristic chemical shifts and coupling patterns. | semanticscholar.orgnih.govpolyu.edu.hkspectrabase.commdpi.comresearchgate.netacs.org |
| MS | Molecular formula, molecular weight, fragmentation pattern | HRMS: Accurate mass (e.g., [M+H]⁺ m/z 257.18997) nih.gov. MS/MS: Characteristic fragment ions (e.g., m/z 98.97, 116.98) nih.gov. | nih.govspectrabase.commdpi.comnih.govnih.gov |
| IR | Identification of functional groups | Bands around 3411 cm⁻¹ (O-H), 1642 cm⁻¹ (C=C), 1385 cm⁻¹ (C-H) nih.govfrontiersin.org. | nih.govfrontiersin.orgresearchgate.net |
| UV-Vis | Electronic transitions, conjugated systems, concentration | Absorption maxima (λmax) at 207 nm and 263 nm caymanchem.comfrontiersin.orgnih.gov. | caymanchem.comfrontiersin.orgfrontiersin.orgnih.govmdpi.comresearchgate.net |
Structure Activity Relationship Sar Studies of Bakuchiol and Its Derivatives
Identification of Essential Pharmacophores and Active Structural Moieties
The multiple bioactivities of bakuchiol (B1667714) are attributed to its chemical entities, acting as pharmacophores. rsc.orgresearchgate.net this compound shares structural similarities with resveratrol (B1683913), both possessing a 4-hydroxystyryl moiety, suggesting the presence of similar pharmacophores that may contribute to comparable activities. rsc.orgnih.govresearchgate.netusamv.romdpi.com Key functionalities identified as important for this compound's biological activity include the phenolic Csp2–OH group, vinyl groups, stereoisomeric features, and the terpenic chain. rsc.orgnih.govresearchgate.net These structural features are considered essential for interactions with target proteins or sites. rsc.orgnih.govresearchgate.net For instance, the phenolic -OH group and the terpenoid functionality are considered two antioxidant pharmacophores. rsc.org
Impact of Isoprenoid Chain Modifications on Biological Activity
The terpenoid substituent of this compound, being an electron-donating group, is thought to reduce the bond dissociation enthalpy (BDE) of its phenolic moiety, thereby enhancing its antioxidant activity. rsc.org The lipophilic alkenic side chain may also play a vital role in antioxidant properties. rsc.org Studies on this compound derivatives have shown that modifications to the chain tail can subtly enhance activity, while the aromatic moiety or the terminal olefin on the main chain can be modified without significant loss of activity. nih.gov However, one study indicated that the double bonds in the unsaturated hydrocarbon group had little influence on cytotoxic activity against L929 cells. nih.gov
Influence of Phenolic Hydroxyl Group and Aromatic Ring Substitutions on Target Interactions
The phenolic hydroxyl group of this compound can form covalent bonds with endogenous molecules, which affects its metabolism. rsc.orgresearchgate.net The phenolic Csp2–OH group is conjugated to a double bond, similar to resveratrol, which leads to stronger stabilization of the this compound radical and contributes to its antioxidant properties. rsc.org The terpenoid side-chain at the para-position to the phenoxy –OH group provides affinity for hydrophobic environments. rsc.org Chemical modification of the phenolic hydroxyl group and phenolic C-H bonds has been reported to enhance antiproliferative or antimicrobial activity, suggesting their importance in interactions with target proteins. researchgate.netresearchgate.net
Stereochemical Effects on Biological Activity
The absolute configuration at the asymmetric stereocenter (C-9) of this compound is (S)-chirality. rsc.org The chiral quaternary center has been shown to influence cytotoxicity. nih.gov Some studies have demonstrated enantiomer-selective antiviral and anticancer activities, with the S-isomer exhibiting better activity than the R-isomer. nih.gov The stereochemistry at the quaternary chiral center has an important influence on activity. nih.gov For example, ent-bakuchiol (with opposite stereochemistry) showed enhanced activity compared to this compound in one study, while the methyl ethers of (S)- and (R)-bakuchiol showed differing activities, further indicating the significant role of stereochemistry. nih.gov
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry approaches are increasingly utilized in drug discovery and design workflows to understand ligand-protein interactions and identify therapeutic targets. core.ac.uk
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking simulations are employed to evaluate the potential binding modes and affinities of this compound and its derivatives with target proteins. nih.govresearchgate.netijisrt.comijisrt.comdntb.gov.uaacademicstrive.com These studies help to understand the interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the active sites of proteins. ijisrt.comacademicstrive.com For example, molecular docking studies have been conducted on inflammatory proteins like COX-1, COX-2, and TNF-α, showing that this compound exhibits the highest binding affinity for TNF-α. nih.govnih.gov Docking studies have also explored the interaction of this compound with S. aureus receptors, revealing a robust interaction and highlighting critical amino acid residues involved in binding. ijisrt.comijisrt.com
| Protein Target (PDB ID) | Ligand | Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| TNF-α (7JRA) | This compound | -7.29 | nih.gov |
| TNF-α (7JRA) | O-acetyl this compound | -7.19 | nih.gov |
| S. aureus receptor (1TSJ) | (+)-Bakuchiol | -5.8 | ijisrt.comijisrt.com |
| COX-1 (3N8Z) | This compound | Less affinity than TNF-α | nih.gov |
| COX-2 (4PH9) | This compound | Less affinity than TNF-α | nih.gov |
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationships (QSAR) modeling aims to build predictive models that correlate chemical structure with biological activity. researchgate.netkyobobook.co.krtandfonline.com While the provided search results mention QSAR studies in the context of other compounds or generally in medicinal chemistry, there is limited specific data on QSAR modeling directly applied to this compound and its derivatives within these results. However, the principle of predicting bioactivity from molecular entities using data from similar molecules like resveratrol is mentioned, which is a foundational concept for QSAR. rsc.orgnih.govresearchgate.netmdpi.com
Molecular and Cellular Mechanisms of Action of Bakuchiol
Receptor Agonism, Antagonism, and Ligand-Binding Studies
Studies have explored bakuchiol's interactions with various nuclear receptors, including those involved in retinoid and estrogen signaling, as well as PPARs. nih.govresearchgate.netsytheonltd.comnanu-skincare.comjddonline.comnih.govipb.ac.idwikipedia.org
Retinoic Acid Receptor (RAR) and Retinoid X Receptor (RXR) Pathway Modulation
This compound (B1667714) has been shown to modulate genes that are regulated by retinoic acid receptors (RARs) and retinoid X receptors (RXRs), key players in regulating cellular growth, differentiation, and apoptosis. nih.govresearchgate.netnanu-skincare.comjddonline.comnih.govipb.ac.id While this compound exhibits retinol-like functionality in modulating genes related to extracellular matrix production and the dermal-epidermal junction, some studies suggest it does not directly act via classical RA signaling pathways by affecting the expression of RAR and RXR genes themselves. nih.govjddonline.comnih.gov
Comparative gene expression profiling indicates that topical this compound can function as a functional analog of topical retinol (B82714) in vitro, inducing highly similar gene expression profiles in human skin. umich.edujintegrativederm.org This includes genes involved in the cellular uptake of endogenous retinol, its activation in the skin, and the production of extracellular matrix proteins. umich.edu However, one study noted that RAR-β and RAR-γ were only upregulated by retinol, suggesting a potential difference in the precise mechanism compared to this compound. jintegrativederm.org
Estrogen Receptor (ER) Alpha and Beta Modulation
Research indicates that this compound can exhibit estrogenic activity in both in vitro and in vivo models. nih.govbiochiol.comnih.govresearchgate.net It has been observed to activate the Estrogen Receptor Beta (ERβ) and suppress the Estrogen Receptor Alpha (ERα). nih.gov This differential modulation of ER subtypes suggests this compound may act as a selective estrogen receptor modulator (SERM). nih.gov High concentrations of this compound have been shown to suppress ERα mRNA levels and induce ERβ mRNA levels in certain cell lines. nih.gov Studies using transgenic medaka fish have also demonstrated this compound's in vivo estrogenic activity, inducing GFP expression in the liver, which is indicative of ERα agonism in this tissue. nih.gov Low doses of this compound have been shown to induce cell proliferation and ERα expression in certain cells, an effect that could be blocked by an anti-estrogen compound, further supporting its in vitro estrogenic activity. nih.gov
Peroxisome Proliferator-Activated Receptor (PPAR) Interactions
This compound's potential interactions with Peroxisome Proliferator-Activated Receptors (PPARs) have been explored, particularly in the context of metabolic and inflammatory pathways. One study suggests this compound's ability to reduce the severity of myocardial ischemia-reperfusion injury might involve the regulation of the sirtuin 1/proliferator-activated receptor gamma coactivator 1-alpha (SIRT1/PGC-1α) pathway signaling, leading to increased expression of SIRT1. nih.gov
Enzyme Modulation and Inhibition Kinetics
This compound has demonstrated the ability to modulate the activity of various enzymes, including those involved in melanin (B1238610) synthesis and extracellular matrix degradation. nih.govjddonline.comipb.ac.idbiochiol.com
Tyrosinase and Melanin Synthesis Pathway Enzymes
This compound is recognized as a potent inhibitor of tyrosinase, a key enzyme in the melanin synthesis pathway responsible for the production of skin pigment. sytheonltd.comresearchgate.netnoage.menanu-skincare.comindiatimes.comnih.govidrblab.netgenominfo.org By inhibiting tyrosinase activity, this compound can slow down melanin synthesis and help prevent the formation of dark spots and hyperpigmentation. sytheonltd.comnanu-skincare.comindiatimes.com Studies have shown that this compound can interfere with multiple steps in the melanin synthesis pathway, including blocking alpha-melanocyte-stimulating hormone activation and inhibiting tyrosinase. noage.menanu-skincare.com
Kinetic studies using mushroom tyrosinase have shown that this compound exhibits competitive inhibition. researchgate.netnih.gov The inhibition constants (Ki) and IC50 values for this compound against both the monophenolase and diphenolase reactions of tyrosinase have been determined, indicating its effectiveness as an inhibitor. researchgate.netnih.gov For instance, one study reported Ki values of 6.71 ± 1.23 µM for monophenolase and 1.15 ± 0.34 µM for diphenolase reactions, with corresponding IC50 values of 37.22 ± 5.18 µM and 6.91 ± 0.96 µM, respectively, at 1 mM substrate concentration. researchgate.netnih.gov
Matrix Metalloproteinases (MMPs) Regulation
This compound has been shown to influence the expression and activity of Matrix Metalloproteinases (MMPs), a group of enzymes involved in the degradation of the extracellular matrix. ui.ac.idbiochiol.comnih.govresearchgate.netnih.govkeaipublishing.comdntb.gov.ua Elevated MMP activity is associated with the breakdown of collagen and elastin, contributing to skin aging. ui.ac.id this compound can help deter skin aging by inhibiting the expression of MMPs, particularly MMP-1, while simultaneously increasing the expression of tissue inhibitors of metalloproteinases (TIMPs), such as TIMP-1 and TIMP-2. nih.govresearchgate.netnih.gov This modulation helps to maintain the integrity of the extracellular matrix by promoting collagen production (including types I, III, and IV) and inhibiting its degradation. ui.ac.idbiochiol.comnih.govresearchgate.netnih.govkeaipublishing.com Studies in human skin fibroblasts (ESF-1 cells) have demonstrated that this compound can enhance cell activity, promote the mRNA expression levels of collagen types I and III, TIMP-1, and TIMP-2, and inhibit the mRNA expression of MMP-1. researchgate.netnih.gov
Here is a summary of some research findings on this compound's enzyme modulation:
| Enzyme/Pathway | Effect of this compound | Research Finding Details | Source Index |
| Tyrosinase (Melanin Synthesis) | Inhibits activity | Competitive inhibition shown with specific Ki and IC50 values for monophenolase and diphenolase reactions. researchgate.netnih.gov Blocks alpha-melanocyte-stimulating hormone activation. noage.menanu-skincare.com | sytheonltd.comresearchgate.netnoage.menanu-skincare.comindiatimes.comnih.govidrblab.netgenominfo.org |
| Matrix Metalloproteinase-1 (MMP-1) | Inhibits expression/activity | Decreases MMP-1 mRNA expression. nih.govresearchgate.netnih.gov Inhibits MMP content in cells. keaipublishing.com | ui.ac.idbiochiol.comnih.govresearchgate.netnih.govkeaipublishing.comdntb.gov.ua |
| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Increases expression | Increases TIMP-1 mRNA expression. nih.govresearchgate.netnih.gov | nih.govresearchgate.netnih.gov |
| Tissue Inhibitor of Metalloproteinase-2 (TIMP-2) | Increases expression | Increases TIMP-2 mRNA expression. ui.ac.idresearchgate.netnih.gov | ui.ac.idresearchgate.netnih.gov |
| Collagen Type I (Col I) | Increases expression | Increases Col I mRNA expression. nih.govresearchgate.netnih.gov Promotes Collagen-I production in human skin fibroblasts. keaipublishing.com Upregulates COL1A1, COL1A1b, and COL1A2 genes. keaipublishing.com | nih.govresearchgate.netnih.govkeaipublishing.com |
| Collagen Type III (Col III) | Increases expression | Increases Col III mRNA expression. nih.govresearchgate.netnih.gov Stimulates type III collagen in an adult fibroblast model. preprints.org | preprints.orgnih.govresearchgate.netnih.gov |
| Collagen Type IV (Col IV) | Upregulates expression | Exhibits retinol-like functionality causing upregulation of type IV collagen in in vitro models. nih.govresearchgate.net | nih.govresearchgate.net |
Kinase Inhibition (e.g., Hck, Blk, p38 MAPK)
This compound has been demonstrated to inhibit the activity of several kinases, including Hematopoietic cell kinase (Hck), B lymphoid tyrosine kinase (Blk), and p38 Mitogen-Activated Protein Kinase (MAPK). Studies have shown that this compound directly binds to these kinases in an ATP-competitive manner, thereby interfering with their catalytic activity. nih.govresearchgate.net
Kinase profiling experiments have provided data on the inhibitory effects of this compound. For instance, at a concentration of 20 µM, this compound significantly inhibited the activity of Hck, Blk, and p38 MAPK by over 40%. nih.govresearchgate.net The inhibitory effect on these kinases is also concentration-dependent. nih.gov Computational modeling studies suggest that the hydroxyl group on this compound's benzene (B151609) ring can form hydrogen bonds within the ATP-binding site of kinases like Hck, while its isopentenyl group engages in hydrophobic interactions, contributing to its inhibitory activity. researchgate.net
| Kinase | Inhibition at 20 µM this compound (%) | Binding Mechanism |
|---|---|---|
| Hck | > 40 | ATP-competitive |
| Blk | > 40 | ATP-competitive |
| p38 MAPK | > 40 | ATP-competitive |
DNA Polymerase I Inhibition
This compound has been identified as an inhibitor of DNA replication. elifesciences.orgelifesciences.org Studies suggest that this inhibition is likely mediated through direct binding to DNA polymerases. elifesciences.orgelifesciences.org In silico molecular docking analysis indicates that this compound can bind to the catalytic site of DNA polymerases δ and ε. researchgate.netelifesciences.org Another study suggests inhibition of DNA polymerase alpha. researchgate.net The inhibition of DNA synthesis represents a molecular mechanism contributing to the observed chemopreventive activities of this compound. nanu-skincare.com
Cellular Signaling Pathways and Transcription Factor Modulation
This compound influences various cellular signaling pathways and modulates the activity of several transcription factors, which underlies many of its biological effects, including anti-inflammatory and anti-tumor activities. elifesciences.orgresearchgate.netresearchgate.netspandidos-publications.comresearchgate.netresearchgate.netmdpi.commedchemexpress.comfrontiersin.org
Mitogen-Activated Protein Kinase (MAPK) Pathway (ERK, JNK, p38)
The MAPK pathway is a critical signaling cascade involved in regulating diverse cellular processes such as proliferation, differentiation, and apoptosis. It comprises three main subfamilies: Extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. medchemexpress.com this compound has been shown to modulate the activity of these kinases.
In LPS-stimulated microglial cells, this compound treatment significantly inhibited the phosphorylation of p38 MAPK and ERK, but not JNK, suggesting that p38 MAPK and ERK are key targets for its anti-neuroinflammatory effects in this context. nih.govresearchgate.netresearchgate.netmdpi.com Conversely, in human gastric cancer cells, this compound treatment led to reduced levels of phosphorylated AKT while elevating the phosphorylation of ERK1/2, JNK, and p38. spandidos-publications.comspandidos-publications.comnih.gov This indicates a context-dependent modulation of MAPK pathways by this compound. In chondrocytes, this compound has been shown to promote cell proliferation via the activation of the ERK1/2 pathway, mediated by estrogen receptor-α. nih.govresearchgate.net
| Cell Type | Stimulus (if applicable) | Effect on p-ERK1/2 | Effect on p-JNK | Effect on p-p38 |
|---|---|---|---|---|
| BV-2 Microglia | LPS | Inhibited | No effect | Inhibited |
| Human Gastric Cancer Cells | - | Elevated | Elevated | Elevated |
| Rat Chondrocytes | - | Activated | Not specified | Not specified |
Nuclear Factor Kappa B (NF-κB) Signaling
Nuclear Factor Kappa B (NF-κB) is a transcription factor complex that plays a crucial role in regulating immune and inflammatory responses. This compound has been shown to inactivate NF-κB signaling. biochiol.comnih.govresearchgate.netnanu-skincare.comportlandpress.com This inactivation contributes to its anti-inflammatory properties. biochiol.comnih.govresearchgate.net Studies in androgen-independent prostate cancer cells have demonstrated that this compound inhibits both constitutive and LPS-induced NF-κB activation. researchgate.net Furthermore, this compound's protective effects against pathological cardiac hypertrophy have been linked to the suppression of the NF-κB signaling pathway. biochiol.comnih.gov
Nrf2/ARE Pathway Activation and Oxidative Stress Response
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes by binding to the Antioxidant Response Element (ARE) in the promoter regions of target genes. mdpi.com this compound has been shown to activate the Nrf2 signaling pathway, thereby enhancing the cellular defense against oxidative stress. researchgate.netf1000research.comnih.govnih.govmdpi.com This activation leads to the upregulation of Nrf2-induced genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione (B108866) S-transferase A3 (GSTA3). f1000research.comnih.gov The ability of this compound to activate the Nrf2/ARE pathway contributes to its protective effects against oxidative damage. researchgate.netf1000research.commdpi.com
PI3K/AKT Signaling Pathway Modulation
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is involved in various cellular processes, including cell growth, proliferation, survival, and metabolism. This compound has been reported to modulate this pathway. spandidos-publications.comspandidos-publications.comnih.govnih.govresearchgate.netportlandpress.comf1000research.com In human gastric cancer cells, this compound treatment resulted in a significant decrease in the levels of phosphorylated AKT. spandidos-publications.comspandidos-publications.comnih.gov This inhibition of the PI3K/AKT pathway is associated with the induction of apoptosis in these cells. spandidos-publications.comspandidos-publications.com Additionally, this compound has been shown to block the PI3-K/AKT/p70S6K signaling pathway. nih.govresearchgate.net Conversely, in rat chondrocytes, this compound promotes cell proliferation through the activation of the PI3K-Akt pathway, mediated by estrogen receptor-α. nih.govresearchgate.net This highlights the complex and context-dependent effects of this compound on the PI3K/AKT pathway.
DAF-16/FOXO Pathway Activation in Model Organisms
Research in model organisms, such as Caenorhabditis elegans, has explored this compound's influence on longevity and stress resilience through the DAF-16 pathway. DAF-16 is a transcription factor that serves as a counterpart to the mammalian FOXO proteins and is a key regulator in the insulin/insulin-like growth factor signaling (IIS) pathway, which is highly conserved and plays a significant role in aging. nih.govpatsnap.comukaazpublications.com Studies have indicated that this compound can meaningfully extend the lifespan and enhance resilience to stress in C. elegans at specific concentrations. nih.gov Notably, this compound has been shown to promote the nuclear translocation of DAF-16, which is crucial for its activation. nih.gov This activation leads to the upregulation of stress-response genes, including sod-3, which encodes for a superoxide (B77818) dismutase, thereby solidifying this compound's role in modulating aging through conserved genetic mechanisms. nih.govcolab.ws This suggests that this compound may influence longevity and healthspan by interacting with this fundamental aging pathway. nih.govukaazpublications.com
Hypoxia-Inducible Factor 1 (HIF-1) Signaling
This compound has been observed to impact Hypoxia-Inducible Factor 1 (HIF-1) signaling. HIF-1 is a crucial transcription factor involved in the cellular response to low oxygen levels (hypoxia) and plays a role in various physiological and pathological processes, including angiogenesis, metabolism, and tissue homeostasis. researchgate.net Studies have indicated that this compound can effectively inhibit the activation of HIF-1 in certain cell lines, such as gastric cancer AGS and cervical adenocarcinoma HeLa cell lines. nih.gov Furthermore, research investigating the effects of a combination serum containing this compound on UV-exposed skin has suggested that this formulation can restore HIF-1 signaling, which is often impaired by UV radiation and is pivotal in chronic wounds and aging skin degeneration. researchgate.netbiochiol.comnih.govcellmolbiol.org This restoration of HIF-1α expression is believed to contribute to the anti-aging benefits observed. researchgate.netnih.govcellmolbiol.org The crosstalk between HIF-1α and SIRT-1, another longevity-related protein, is also suggested to be bolstered by this compound. researchgate.net
Molecular Mechanisms of Antioxidant Activity
This compound exhibits significant antioxidant activity through multiple molecular mechanisms. ukaazpublications.comresearchgate.netnih.govthieme-connect.com This is a key property contributing to its protective effects against oxidative stress, which is implicated in various age-related processes and diseases. ukaazpublications.comresearchgate.netbarc.gov.in
Free Radical Scavenging Capabilities
This compound acts as a scavenger of free radicals. ukaazpublications.comnih.govresearchgate.net Free radicals are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. barc.gov.inmdpi.com By neutralizing these reactive oxygen species (ROS), this compound helps to prevent oxidative damage. ukaazpublications.comnih.govresearchgate.net Its ability to scavenge oxygen radicals is considered a crucial aspect of its protective effects. nih.govresearchgate.net
Regulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, Catalase, GSH)
This compound influences the body's endogenous antioxidant defense systems, including enzymes like Superoxide Dismutase (SOD), Catalase, and the non-enzymatic antioxidant Glutathione (GSH). ukaazpublications.combarc.gov.inmdpi.comrobynskincare.comf1000research.com It has been shown to upregulate genes involved in cellular antioxidant defense systems, including those that instruct cells to produce protective enzymes like SOD and Catalase. robynskincare.com Furthermore, this compound has been observed to increase the enzyme activity of SOD and inducible glutathione peroxidase (GSH-Px), which are vital components of the body's antioxidant defense system. f1000research.com Maintaining the reduced state of antioxidants like GSH is crucial for their availability in scavenging ROS, a process supported by enzymes like glutathione reductase. barc.gov.innih.gov
Prevention of Mitochondrial Lipid Peroxidation
Mitochondria are particularly susceptible to oxidative damage, including lipid peroxidation, which can impair their function and contribute to cellular dysfunction and aging. thieme-connect.comcosmeticsandtoiletries.com this compound has demonstrated potent inhibitory activity against mitochondrial lipid peroxidation. biochiol.comresearchgate.netthieme-connect.comcosmeticsandtoiletries.comhellobio.com Studies have shown that this compound prevents mitochondrial lipid peroxidation in a time-dependent manner and protects mitochondrial respiratory enzyme activities against peroxidation injury induced by various factors. researchgate.netthieme-connect.com This protective effect on mitochondrial functions against oxidative stress is considered a significant mechanism of this compound's action. researchgate.netthieme-connect.comcosmeticsandtoiletries.com The inhibition of oxygen consumption originating from lipid peroxidation further supports its role as a chain-breaking antioxidant in mitochondrial membranes. thieme-connect.com
Anti-inflammatory Mechanisms at a Cellular Level
This compound possesses significant anti-inflammatory properties at a cellular level, contributing to its beneficial effects in various conditions. ukaazpublications.comresearchgate.netnih.govfrontiersin.orgresearchgate.net Inflammation is a complex biological response that, when dysregulated, can contribute to numerous diseases and aging processes. ukaazpublications.comresearchgate.net this compound has been shown to modulate several key pathways involved in inflammatory responses.
Studies have indicated that this compound can suppress inflammatory responses by downregulating signaling pathways such as the p38 MAPK and ERK pathways in activated microglia. nih.gov While it inhibits the phosphorylation of p38 MAPK and ERK, it does not appear to affect JNK phosphorylation in these cells, suggesting specificity in its action on MAPK pathways. nih.gov The inhibition of these pathways is associated with a decrease in the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as inflammatory cytokines such as IL-6. f1000research.comnih.gov this compound achieves this, in part, by reducing the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for producing NO and PGE2, respectively. nih.gov Furthermore, this compound has been reported to inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor that regulates the expression of many pro-inflammatory genes, by suppressing the phosphorylation of IκBα and p65. nih.govresearchgate.net This inhibition of NF-κB is a significant mechanism by which this compound exerts its anti-inflammatory effects. nih.govresearchgate.net Additionally, in an in vitro model of skin inflammaging, supramolecular this compound inhibited inflammatory factors by enhancing the transcription of anti-inflammatory genes such as PTX3, ADAM33, and PDLIM1. frontiersin.org
Cytokine and Chemokine Production Modulation
Inflammatory cytokines and chemokines play a critical role in initiating and perpetuating inflammatory responses. Research indicates that this compound can significantly modulate the production of these signaling molecules. Studies have shown that this compound inhibits the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) ijariie.comsci-hub.runih.gov. This reduction in cytokine production is a crucial mechanism by which this compound mitigates the inflammatory response and associated tissue damage ijariie.com.
Experiments using LPS-stimulated RAW 264.7 macrophage cell lines demonstrated that this compound treatment significantly inhibited the production levels of IL-1β, interferon-gamma (IFN-γ), and TNF-α in a dose-dependent manner sci-hub.ru. Specifically, TNF-α production was reduced to a greater extent compared to IL-6 production in these experiments sci-hub.ru. Further studies in LPS-induced BV-2 mouse microglial cells and a mouse model also showed that this compound suppressed the production of TNF-α and IL-6 nih.govnih.gov. In BV-2 cells, this compound significantly inhibited LPS-stimulated IL-6 production but did not affect TNF-α production nih.gov. However, in serum from LPS-injected mice, this compound significantly suppressed the production of both TNF-α and IL-6 in a dose-dependent manner nih.govnih.gov.
The modulation of cytokine signaling pathways by this compound helps maintain a balanced immune response ijariie.com. The anti-neuroinflammatory effects of this compound in activated microglia are mainly regulated by the inhibition of the p38 MAPK and ERK pathways, which are involved in the production of pro-inflammatory cytokines like TNF-α and IL-6 nih.govnih.gov.
Leukocyte Migration and Adhesion Molecule Regulation
Leukocyte migration and adhesion to the vascular endothelium are fundamental steps in the inflammatory process, allowing immune cells to reach the site of injury or infection nih.govwikipedia.orgfrontiersin.org. This process is tightly regulated by the sequential activation of different families of adhesion molecules expressed on the surface of leukocytes and endothelial cells nih.govfrontiersin.org.
This compound has been shown to impact immune cell function, including the modulation of leukocyte activation and migration ijariie.com. While direct studies detailing this compound's specific effects on adhesion molecules like ICAM-1, VCAM-1, and E-selectin are less prevalent in the provided results, the general anti-inflammatory actions and modulation of leukocyte function suggest a potential influence on these processes ijariie.comnanu-skincare.com.
Leukocyte extravasation involves steps such as chemoattraction, rolling adhesion, tight adhesion, and transmigration wikipedia.orgyoutube.com. Rolling adhesion is mediated by selectins (like E-selectin), while tight adhesion and transmigration involve the interaction of integrins on leukocytes with immunoglobulin-like adhesion molecules (such as ICAM-1 and VCAM-1) on endothelial cells nih.govwikipedia.orgyoutube.com. The expression of these adhesion molecules on endothelial cells is upregulated by inflammatory cytokines like IL-1β and TNF-α nih.govmdpi.com. Given this compound's ability to inhibit these cytokines ijariie.comsci-hub.runih.gov, it is plausible that it indirectly influences the expression of adhesion molecules and subsequently affects leukocyte migration.
Some research indicates that this compound can control leukocytic functions such as migration and degranulation at inflammatory sites f1000research.comnanu-skincare.com. This compound has been found to inhibit the degranulation of neutrophils and decrease cell migration in inflammatory sites f1000research.com.
Modulation of Inflammatory Mediators
This compound modulates a variety of inflammatory mediators beyond cytokines and chemokines. A key mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of numerous pro-inflammatory genes ijariie.commdpi.commdpi.com. This compound inhibits the activation of NF-κB, thereby preventing the transcription of genes involved in inflammation ijariie.com. This can occur by preventing the degradation of IκB proteins, which normally keep NF-κB sequestered and inactive in the cytoplasm ijariie.com. Studies have shown that this compound inhibits iNOS mRNA expression by inactivating NF-κB in RAW 264.7 macrophages researchgate.netjddonline.com. This compound also inhibits NF-κB activation by suppressing the phosphorylation of p65 and IκBα in LPS-stimulated macrophages researchgate.net.
This compound also affects enzymes involved in the production of inflammatory mediators, such as cyclooxygenase (COX) and lipoxygenase (LOX) ijariie.comnanu-skincare.com. It inhibits COX enzymes, particularly COX-2, which are responsible for the production of prostaglandins (B1171923) that promote inflammation and pain ijariie.comresearchgate.net. This compound has been shown to inhibit LPS-stimulated COX-2 expression in BV-2 mouse microglial cells and a mouse model researchgate.net. It also significantly inhibited the production of prostaglandin E2 (PGE2), a downstream product of COX-2, in LPS-stimulated BV-2 cells nih.govnih.gov. This compound also modulates the LOX pathway, which is involved in the synthesis of leukotrienes, another group of inflammatory mediators ijariie.comnanu-skincare.com. This compound has demonstrated moderate inhibitory activities against both 5-lipoxygenase and cyclooxygenase-1 and -2 nanu-skincare.com.
Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO) by inhibiting the expression of inducible nitric oxide synthase (iNOS) nanu-skincare.comjddonline.com. Elevated levels of NO produced by iNOS are implicated in the pathogenesis of various inflammatory diseases nanu-skincare.com. This compound inhibits iNOS expression at a transcriptional level through the inactivation of NF-κB jddonline.com.
This compound's anti-inflammatory effects are also linked to its ability to reduce oxidative stress, which can activate various inflammatory pathways ijariie.com. By scavenging reactive oxygen species (ROS) and preserving cellular antioxidant defenses, this compound helps mitigate inflammation ijariie.com.
The inhibition of the MAPK pathway, specifically p38 MAPK and ERK, also contributes to this compound's anti-inflammatory effects by blocking the production of various inflammatory mediators, including NO, PGE2, iNOS, COX-2, and IL-6 nih.gov.
Here is a summary of some research findings on this compound's effects on inflammatory mediators:
| Inflammatory Mediator | Effect of this compound | Model System | Source |
| TNF-α | Inhibited production (in serum) | LPS-injected mice | nih.govnih.gov |
| TNF-α | Inhibited production (in RAW 264.7 cells) | LPS-stimulated RAW 264.7 macrophages | sci-hub.ru |
| TNF-α | Did not affect production/mRNA (in BV-2 cells) | LPS-stimulated BV-2 microglia | nih.govnih.gov |
| IL-1β | Inhibited production | LPS-stimulated RAW 264.7 macrophages, LPS-induced rats | sci-hub.runih.gov |
| IL-6 | Inhibited production | LPS-stimulated BV-2 microglia, LPS-injected mice, LPS-stimulated RAW 264.7 macrophages, LPS-induced rats | sci-hub.runih.govnih.govnih.gov |
| IFN-γ | Inhibited production | LPS-stimulated RAW 264.7 macrophages | sci-hub.ru |
| PGE2 | Inhibited production | LPS-stimulated BV-2 microglia | nih.govnih.gov |
| iNOS | Inhibited expression (mRNA and protein) | LPS-stimulated BV-2 microglia, RAW 264.7 macrophages, LPS-induced rats | nih.govnih.govnih.govresearchgate.netjddonline.com |
| COX-2 | Inhibited expression (mRNA and protein) | LPS-stimulated BV-2 microglia, LPS-induced rats | nih.govnih.govnih.govresearchgate.net |
| NF-κB | Inhibited activation (prevented IκB degradation, suppressed phosphorylation of p65 and IκBα) | RAW 264.7 macrophages | ijariie.comresearchgate.netjddonline.com |
| p38 MAPK | Inhibited phosphorylation | LPS-stimulated BV-2 microglia | nih.govnih.gov |
| ERK | Inhibited phosphorylation | LPS-stimulated BV-2 microglia | nih.govnih.gov |
| JNK | Did not affect phosphorylation | LPS-stimulated BV-2 microglia | nih.govnih.gov |
Biological Targets and Protein Interactions of Bakuchiol
Identification of Direct Protein Targets via Affinity Chromatography and Proteomics
Identifying the direct protein targets of a small molecule like bakuchiol (B1667714) is crucial for understanding its cellular mechanisms. Techniques such as affinity chromatography coupled with mass spectrometry (proteomics) are powerful tools for this purpose. Affinity chromatography utilizes the specific binding interaction between an immobilized ligand (in this case, this compound or a this compound-based probe) and its target protein(s) in a complex mixture, such as cell lysates. nih.govtechnologynetworks.com The proteins that bind to the immobilized this compound can then be eluted and identified using mass spectrometry, which provides peptide sequences that can be matched to protein databases. nih.govtechnologynetworks.com
Studies employing this approach have successfully identified specific proteins that directly interact with this compound. For instance, research using a molecular probe containing a biotin (B1667282) tag bound to this compound allowed for the pulldown of this compound-binding proteins from cell lysates. Subsequent nanoLC-MS/MS analysis of the purified proteins led to the identification of prohibitin 2 (PHB2), voltage-dependent anion channel 1 (VDAC1), and VDAC2 as binding partners of this compound. researchgate.netnih.govresearchgate.net Western blot analysis and immunofluorescence further confirmed the binding of this compound to PHB1, PHB2, and VDAC2 in vitro and demonstrated their colocalization in the mitochondria within cells. researchgate.netnih.govresearchgate.net
Specific Binding to Mitochondrial Proteins (Prohibitin 1, 2, VDAC 1, 2)
A significant finding regarding this compound's direct targets is its specific binding to mitochondrial proteins, particularly prohibitins (PHB1 and PHB2) and voltage-dependent anion channels (VDAC1 and VDAC2). researchgate.netnih.govresearchgate.net Prohibitins are highly conserved proteins primarily located in the inner mitochondrial membrane, where they form large protein complexes and are involved in maintaining mitochondrial membrane integrity, regulating mitochondrial respiration, and playing a role in cellular aging. tcdb.org VDACs are pore-forming proteins located in the outer mitochondrial membrane, facilitating the transport of ions and metabolites between the cytoplasm and the mitochondria. researchgate.netnih.gov
The identification of PHB1, PHB2, VDAC1, and VDAC2 as this compound targets suggests a direct influence of this compound on mitochondrial function. researchgate.netnih.govresearchgate.net Studies have confirmed the binding of this compound to these proteins in different cell lines, including Madin-Darby canine kidney (MDCK), A549, and HeLa cells. nih.gov The binding of this compound to these mitochondrial proteins has been implicated in its anti-influenza activity, as knockdown of PHBs or VDAC2, combined with this compound treatment, additively suppressed influenza viral growth. researchgate.netnih.govnih.gov This indicates a novel mechanism of action for this compound involving these specific mitochondrial targets. researchgate.netnih.govnih.gov
Interactions with Retinoid-Binding and Metabolizing Genes
Despite lacking structural similarity to retinoids, this compound has demonstrated functional resemblances to retinol (B82714), including the modulation of genes involved in retinoid binding and metabolism. nanu-skincare.comjintegrativederm.orgsunskin.co.za Comparative gene expression profiling studies have shown that this compound can modulate many, though not all, genes coding for retinoid binding and metabolizing proteins in a manner similar to retinol. nanu-skincare.comjintegrativederm.org
Specific examples of genes involved in retinoid pathways that are modulated by this compound include those encoding for cellular retinol-binding protein I (CRBP I), CRBP II, and CRBP IV, which are involved in the cellular uptake, solubilization, and transport of retinol. nanu-skincare.com this compound has been shown to upregulate the expression of CRBP I, CRBP II, and CRBP IV. nanu-skincare.com Additionally, this compound can affect the expression of enzymes involved in retinoid metabolism, such as lecithin-retinol acyltransferase (LRAT), which plays a key role in retinol storage. jintegrativederm.org this compound has been reported to upregulate LRAT expression, potentially enhancing the availability of endogenous retinol. jintegrativederm.org While this compound does not appear to directly bind to retinoic acid receptors (RARs), its modulation of retinoid-binding and metabolizing genes suggests an indirect mechanism by which it can influence retinoid signaling pathways and exert retinol-like effects. jintegrativederm.orgsemanticscholar.org
Modulation of Extracellular Matrix (ECM) Proteins and Enzymes (Collagen, TIMP-1, TIMP-2)
This compound has been shown to influence the composition and remodeling of the extracellular matrix (ECM), a complex network of proteins and other molecules that provide structural support and regulate cellular functions. mdpi.com Key components of the ECM include collagen, and its integrity is regulated by matrix metalloproteinases (MMPs) and their inhibitors, tissue inhibitors of metalloproteinases (TIMPs). mdpi.compsu.edu
Research indicates that this compound can modulate the expression of ECM proteins and enzymes. It has been reported to stimulate the synthesis of collagen, including Collagen I, III, and IV, which are crucial for maintaining skin structure and integrity. lotioncrafter.comresearchgate.net Furthermore, this compound can influence the balance between MMPs and TIMPs. Studies have shown that this compound can increase the expression of tissue inhibitors of metalloproteinases-1 (TIMP-1) and TIMP-2 mRNA, while decreasing the expression of matrix metalloproteinase-1 (MMP-1) mRNA. researchgate.net This modulation of MMPs and TIMPs by this compound can help to inhibit the degradation of collagen and other ECM components, thereby contributing to its anti-aging and tissue-remodeling effects. nanu-skincare.comresearchgate.netd-nb.info
Role in Cell Cycle Regulation and Apoptosis Pathways
This compound has demonstrated the ability to influence cell cycle progression and induce apoptosis (programmed cell death) in various cell types, particularly in the context of cancer research. spandidos-publications.comnih.govscialert.net These effects are mediated through interactions with key proteins and signaling pathways that govern cell proliferation and survival.
Studies have shown that this compound can induce cell cycle arrest at specific phases. For example, this compound treatment has been observed to increase the percentage of cells in the sub-G1 phase, which is indicative of apoptosis, and reduce the cell population in the G0/G1, S, and G2/M phases. spandidos-publications.com this compound's influence on the cell cycle is associated with changes in the expression levels of cell cycle regulatory proteins, such as decreasing CDK2 and CDK4 while increasing p53, p21, and p27. nih.gov
Furthermore, this compound can trigger apoptosis through both intrinsic and extrinsic signaling pathways. nih.gov It has been shown to increase the ratio of pro-apoptotic proteins like Bax to anti-apoptotic proteins like Bcl-2, a key event in the intrinsic mitochondrial apoptotic pathway. nih.govscialert.net this compound can also enhance the ratios of tBid to Bid, suggesting its involvement in the extrinsic pathway and facilitating crosstalk between the two pathways. nih.gov The induction of apoptosis by this compound is often accompanied by the activation of caspases, such as caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). spandidos-publications.comnih.gov this compound's effects on apoptosis have been linked to the modulation of signaling pathways such as the PI3K/AKT and MAPK pathways. spandidos-publications.comscialert.net
Data Tables
| Protein Target/Gene | Interaction/Modulation | Effect | Reference |
| Prohibitin 1 (PHB1) | Direct Binding | Involved in anti-influenza activity | researchgate.netnih.govresearchgate.net |
| Prohibitin 2 (PHB2) | Direct Binding | Involved in anti-influenza activity | researchgate.netnih.govresearchgate.net |
| VDAC 1 | Direct Binding | Involved in anti-influenza activity | researchgate.netnih.govresearchgate.net |
| VDAC 2 | Direct Binding | Involved in anti-influenza activity | researchgate.netnih.govresearchgate.net |
| CRBP I | Upregulation of gene expression | Influences retinol uptake and transport | nanu-skincare.com |
| CRBP II | Upregulation of gene expression | Influences retinol uptake and transport | nanu-skincare.com |
| CRBP IV | Upregulation of gene expression | Influences retinol uptake and transport | nanu-skincare.com |
| LRAT | Upregulation of gene expression | Enhances endogenous retinol availability | jintegrativederm.org |
| Collagen I | Stimulation of synthesis | Improves skin structure | lotioncrafter.comresearchgate.net |
| Collagen III | Stimulation of synthesis | Improves skin structure | lotioncrafter.comresearchgate.net |
| Collagen IV | Stimulation of synthesis | Improves skin structure | lotioncrafter.comresearchgate.net |
| TIMP-1 | Increased mRNA expression | Inhibits ECM degradation | researchgate.net |
| TIMP-2 | Increased mRNA expression | Inhibits ECM degradation | researchgate.net |
| MMP-1 | Decreased mRNA expression | Reduces collagen degradation | researchgate.net |
| CDK2 | Decreased expression | Involved in cell cycle regulation | nih.gov |
| CDK4 | Decreased expression | Involved in cell cycle regulation | nih.gov |
| p53 | Increased expression | Involved in cell cycle regulation and apoptosis | nih.govscialert.net |
| p21 | Increased expression | Involved in cell cycle regulation | nih.gov |
| p27 | Increased expression | Involved in cell cycle regulation | nih.gov |
| Bax | Increased expression (Bax/Bcl-2 ratio) | Promotes intrinsic apoptosis | nih.govscialert.net |
| Bcl-2 | Decreased expression (Bax/Bcl-2 ratio) | Inhibits intrinsic apoptosis | nih.govscialert.net |
| Bid/tBid | Increased tBid/Bid ratio | Involved in extrinsic apoptosis and pathway crosstalk | nih.gov |
| Caspase-3 | Activation/Increased cleaved expression | Executes apoptosis | spandidos-publications.comnih.gov |
| Caspase-8 | Activation/Decreased procaspase expression | Involved in extrinsic apoptosis | spandidos-publications.com |
| Caspase-9 | Activation/Decreased procaspase expression/Upregulation | Involved in intrinsic apoptosis | spandidos-publications.comscialert.net |
| PARP | Cleavage | Marker and substrate of caspases in apoptosis | spandidos-publications.comnih.gov |
| PI3K/AKT signaling pathway | Inhibition (decreased p-AKT) | Involved in cell proliferation and apoptosis | spandidos-publications.comscialert.net |
| MAPK signaling pathway | Modulation | Involved in cell viability, proliferation, and apoptosis | spandidos-publications.comscialert.net |
Preclinical Investigations: Mechanistic Insights of Bakuchiol
In vitro Studies on Cellular Models for Pathway Elucidation
The foundation of understanding bakuchiol's molecular action is built upon studies using various cell models, including fibroblasts, keratinocytes, and immune cells. These in vitro systems allow for a controlled environment to dissect specific cellular and molecular responses to This compound (B1667714) treatment.
Gene Expression Profiling (Transcriptomics) and Microarray Analysis
Gene expression profiling has been a pivotal tool in demonstrating the "retinol-like" functionality of this compound, despite their structural differences. nih.govjintegrativederm.org
Key findings from these studies include:
Collagen Regulation: DNA microarray studies have confirmed that this compound upregulates the expression of genes encoding for type I and type IV collagen. nih.govpreprints.orgresearchgate.net
Aquaporin 3 (AQP3) Upregulation: this compound has been shown to increase the expression of AQP3, a crucial channel for water and glycerol (B35011) transport in the skin, which is vital for skin hydration. jintegrativederm.orgnanu-skincare.com
Retinoid Pathway Modulation: this compound influences the expression of genes involved in retinoid binding and metabolism, further supporting its functional analogy to retinol (B82714). jintegrativederm.org
Inflammation and Senescence: In models of skin inflammaging, supramolecular this compound was found to promote the gene transcription of anti-inflammatory genes such as PTX3, ADAM33, and PDLIM1. nih.gov
The following table summarizes the key genes modulated by this compound as identified in transcriptomic studies.
Table 1: Selected Genes Modulated by this compound in in vitro Models
Proteomic Analysis and Protein Expression Studies (Western Blotting, Mass Spectrometry-based Proteomics)
Proteomic studies have further substantiated the findings from gene expression analyses, confirming that the changes in mRNA levels translate to altered protein expression.
Collagen Synthesis: Using ELISA and histochemistry, researchers have verified that this compound treatment leads to an increased synthesis of type I, III, and IV collagens in human dermal fibroblasts. nih.govresearchgate.net
Inflammatory Mediators: this compound has been shown to decrease the protein levels of pro-inflammatory cytokines such as prostaglandin (B15479496) E2 (PGE2) and macrophage migration inhibitory factor (MIF) in human dermal fibroblasts. nih.gov
Hepatotoxicity Mechanisms: In a study investigating this compound-induced hepatotoxicity, iTRAQ quantitative proteomic analysis identified 215 upregulated and 66 downregulated proteins in rat liver tissue. nih.gov Western blot analysis confirmed that this compound affects the protein levels of key regulators in bile acid metabolism, including a significant reduction in PPARα, SHP, and CYP7a1, and an increase in FXR. nih.gov
Anticancer Mechanisms: Western blotting has been instrumental in elucidating the anticancer effects of this compound. For instance, it has been shown to downregulate the expression of HIF-1α and its downstream targets MMP-2 and MMP-9 in cancer cell lines. mdpi.com In androgen-independent prostate cancer cells, this compound was found to downregulate PCNA and MMP-9 expression. researchgate.net
Mitochondrial Targets: Using a synthesized molecular probe and nanoLC-MS/MS analysis, prohibitin (PHB) 2, voltage-dependent anion channel (VDAC) 1, and VDAC2 were identified as direct binding proteins of this compound in the mitochondria. nih.gov Western blot analysis further confirmed the binding of this compound to PHB1, PHB2, and VDAC2. nih.gov
Table 2: Key Proteins Modulated by this compound in Cellular Models
Metabolomic Profiling in Cellular Systems
While extensive metabolomic profiling of this compound's effects in cellular systems is still an emerging area of research, some studies have begun to touch upon its metabolic impact. For instance, investigations into this compound-induced hepatotoxicity have linked its effects to disorders in lipid metabolism. nih.gov Tandem mass spectrometry (MS/MS) based methods are crucial for such analyses, enabling the identification and quantification of metabolites. embopress.org The integration of platforms like XCMS and METLIN is enhancing the capability for data-driven metabolite identification, which can be applied to study the effects of compounds like this compound. embopress.org Further research combining metabolomic profiling with transcriptomic and proteomic analyses will be essential to create a more holistic understanding of this compound's mechanism of action. metabolomics.se
Cell Proliferation, Differentiation, and Migration Studies
This compound has demonstrated significant effects on fundamental cellular processes such as proliferation, differentiation, and migration across various cell types.
Anti-proliferative and Anti-migration Effects in Cancer Cells: this compound has been shown to inhibit the proliferation and migration of various cancer cells, including human lung adenocarcinoma cells, melanoma cells, and prostate cancer cells. researchgate.netnih.gov It also inhibits the migration and invasion of hepatocellular carcinoma cells. mdpi.com
Effects on Fibroblasts and Keratinocytes: In the context of skin aging, this compound has been found to increase the metabolic activity of human dermal fibroblasts, as indicated by augmented WST-1 metabolization. nih.gov It also promotes epidermal regeneration in in vitro wound healing models, suggesting an effect on keratinocyte migration and proliferation. nih.gov However, in the context of cardiac remodeling, this compound has been shown to inhibit cardiac fibroblast proliferation and migration. ajol.info
Modulation of Osteoblast and Osteoclast Activity: this compound has been found to stimulate the proliferation and differentiation of osteoblasts, the cells responsible for bone formation. frontiersin.org Conversely, it inhibits the differentiation of osteoclasts, the cells that resorb bone tissue. frontiersin.org
Ex vivo Tissue Explant Models for Mechanistic Analysis
Ex vivo studies using human skin explants serve as a bridge between in vitro cell culture and in vivo human studies, offering a more physiologically relevant model.
In studies on photodamaged human skin explants, treatment with a combination of this compound and Vanilla tahitensis extract demonstrated a protective effect against the loss of glycosaminoglycans (GAGs) and dermal density caused by chronic UVA exposure. jintegrativederm.orgnih.gov Another study using ex vivo skin explants found that a serum containing this compound, melatonin, and ascorbyl tetraisopalmitate increased the levels of precursor procollagen (B1174764) type I and tropoelastin. biochiol.com Furthermore, a study comparing this compound to retinol and a Silybum marianum extract in skin explants observed changes in collagen I and III levels, with this compound showing a reduction compared to the control in this specific model. preprints.org
Mechanistic Studies in Animal Models (Focusing on molecular events, not human efficacy)
Animal models provide a systemic context to investigate the molecular mechanisms of this compound observed in cellular studies.
Anti-inflammatory and Immunomodulatory Mechanisms: In lipopolysaccharide (LPS)-stimulated animal models, this compound has been shown to suppress the expression of pro-inflammatory cytokines. researchgate.net Molecular analysis revealed that this compound inhibits the activation of the NF-κB pathway by suppressing the phosphorylation of IκBα and p65. researchgate.netresearchgate.net
Cardiac Remodeling: In a mouse model of myocardial infarction (MI), this compound treatment was found to inhibit cardiac myofibroblast differentiation. ajol.info At the molecular level, this was associated with the inhibition of the extracellular signal-regulated kinase 2 (ERK2) and transforming growth factor-β1 (TGF-β1) signaling pathways. ajol.info
Anticancer Activity: In a mouse xenograft model using A431 human epithelial carcinoma cells, this compound treatment reduced tumor growth. nih.gov This was linked to the direct targeting and inhibition of Hck, Blk, and p38 MAP kinase. nih.gov
Bone Metabolism: In ovariectomized (OVX) rat models, an established model for postmenopausal osteoporosis, this compound treatment was shown to prevent bone loss by up-regulating the Wnt signaling pathway, which is crucial for osteoblast differentiation. frontiersin.org
Table 3: Summary of Mechanistic Findings from Animal Models
Pharmacodynamic Marker Evaluation in Animal Tissues
Preclinical studies utilizing animal models have provided significant insights into the pharmacodynamic effects of this compound, demonstrating its influence on various biomarkers associated with inflammation, oxidative stress, and neurological function.
In rodent models of inflammation, this compound has shown a consistent ability to modulate key inflammatory markers. In mice subjected to lipopolysaccharide (LPS) injection, a model for systemic inflammation, this compound treatment significantly suppressed the serum production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). preprints.org This anti-inflammatory activity extends to specific organs. For instance, in a mouse model of sepsis-induced acute kidney injury, this compound administration led to a reduction in both inflammation and renal oxidative stress. nih.gov Further investigation in murine-derived macrophages stimulated with LPS or interferon-γ revealed that this compound decreased levels of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory cascade. jddonline.com In a model of adjuvant-induced arthritis in Wistar rats, this compound treatment not only reduced physical markers like paw volume and diameter but also normalized several hematological markers of inflammation, including C-reactive protein (CRP) and rheumatoid factor (RA). researchgate.netresearchgate.net
This compound's effects on neurological and stress-related biomarkers have also been documented. In a chronic immobilization stress model in mice, the compound effectively lowered elevated plasma levels of the catecholamines adrenaline and noradrenaline. researchgate.netresearchgate.net In a rat model of retinal damage, this compound treatment inhibited the upregulation of several key markers of apoptosis, including cleaved caspase-3, cleaved caspase-9, and cleaved poly (ADP-ribose) polymerase (PARP). researchgate.net Conversely, in a mouse model of lipopolysaccharide-induced liver injury, co-administration of this compound with LPS was found to significantly elevate levels of liver enzymes Alanine transaminase (ALT) and Aspartate transaminase (AST), as well as the cytokines IL-1β, TNF-α, and IL-18, indicating potential hepatotoxicity under specific inflammatory conditions. researchgate.net
Table 1: Effect of this compound on Pharmacodynamic Markers in Animal Tissues
| Model System | Marker | Effect of this compound | Reference |
|---|---|---|---|
| LPS-injected Mice | Serum TNF-α, IL-6 | ↓ Suppressed Production | preprints.org |
| Sepsis-induced Acute Kidney Injury (Mouse) | Renal Inflammation & Oxidative Stress | ↓ Reduced | nih.gov |
| Adjuvant-induced Arthritis (Rat) | Paw Volume, Paw Diameter | ↓ Decreased | researchgate.netresearchgate.net |
| Adjuvant-induced Arthritis (Rat) | C-Reactive Protein (CRP), Rheumatoid Factor (RA) | ↓ Normalized Levels | researchgate.net |
| Chronic Immobilization Stress (Mouse) | Plasma Adrenaline, Noradrenaline | ↓ Lowered Levels | researchgate.netresearchgate.net |
| NMDA-induced Retinal Damage (Rat) | Cleaved Caspase-3, -9; Cleaved PARP | ↓ Inhibited Upregulation | researchgate.net |
| LPS-induced Liver Injury (Mouse) | ALT, AST, IL-1β, TNF-α, IL-18 | ↑ Increased Levels | researchgate.net |
| Murine Macrophages | Inducible Nitric Oxide Synthase (iNOS) | ↓ Decreased Levels | jddonline.com |
Target Engagement Studies in Rodent Models
Target engagement studies in rodent models have begun to elucidate the molecular pathways through which this compound exerts its effects. These investigations confirm that this compound directly interacts with and modulates specific cellular targets involved in signaling cascades related to inflammation, hormone reception, and cell survival.
A key target for this compound's anti-inflammatory effects is the Nuclear Factor-kappa B (NF-κB) signaling pathway. In murine models, this compound has been shown to block NF-κB signaling, which is critical for its cardioprotective functions and its ability to reduce iNOS expression. nih.govjddonline.com Its mechanism involves inhibiting the phosphorylation of IκBα and the p65 subunit of NF-κB. researchgate.net Furthermore, this compound has been found to inhibit the toll-like receptor 4 (TLR4) and the downstream p38 Mitogen-Activated Protein Kinase (MAPK) and ERK pathways, which are instrumental in its anti-neuroinflammatory effects. preprints.orgnih.govsciopen.com
This compound also demonstrates engagement with hormone receptors, acting as a phytoestrogen. In vivo studies have shown that it can activate the Estrogen Receptor-beta (ERβ) while suppressing the Estrogen Receptor-alpha (ERα). nih.gov This differential activity is linked to its ability to prevent bone loss and inhibit certain cancer cell types. nih.govwikipedia.org In the context of cancer, this compound has been noted to possess antiandrogenic activity and engage in cross-talk between NF-κB signaling and the Androgen Receptor (AR). wikipedia.orgeurekaselect.com
In models of neurological and metabolic disorders, this compound engages with several protective pathways. In diabetic mice, it activates the SIRT1/Nrf2 signaling pathway in the heart to reduce oxidative stress. sciopen.com In mice with optic nerve crush injury, its neuroprotective effect is demonstrated by the attenuated loss of retinal ganglion cells (RGCs). researchgate.net Studies have also shown that this compound and its analogs can inhibit monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). nih.gov More recently, this compound was identified as an activator of the AIM2 inflammasome in mice, a process initiated by this compound-induced mitochondrial damage and the subsequent release of mitochondrial DNA (mtDNA). researchgate.net
Table 2: Molecular Targets of this compound in Rodent Models
| Target/Pathway | Model System | Outcome of Engagement | Reference |
|---|---|---|---|
| NF-κB Signaling | Mouse/Rat Models | Inhibition of pro-inflammatory mediators | nih.govjddonline.comresearchgate.net |
| p38 MAPK/ERK Pathway | Mouse Models | Inhibition of neuroinflammatory responses | preprints.org |
| Estrogen Receptors (ERβ/ERα) | In vivo models | Phytoestrogenic activity, bone loss prevention | nih.gov |
| SIRT1/Nrf2 Pathway | Diabetic Mice | Reduction of myocardial oxidative stress | sciopen.com |
| Dopamine/Norepinephrine Transporters (DAT/NET) | Mouse Models | Inhibition of monoamine reuptake | nih.gov |
| AIM2 Inflammasome | Mouse Models | Activation via mtDNA release | researchgate.net |
| Retinal Ganglion Cells (RGCs) | Optic Nerve Crush (Mouse) | Attenuated cell loss (neuroprotection) | researchgate.net |
Molecular Investigations in C. elegans Models
The nematode Caenorhabditis elegans (C. elegans) serves as a valuable model organism for investigating the molecular effects of bioactive compounds on host-pathogen interactions and aging-related pathways. Studies with this compound have revealed mechanisms primarily related to its anti-infective and potential longevity-promoting properties.
Research has also explored this compound's impact on aging and stress-resistance pathways in C. elegans. Some studies report that this compound can extend the lifespan of the nematode, enhance resistance to oxidative stress by reducing reactive oxygen species (ROS), and improve cholinergic function by elevating acetylcholine (B1216132) transmission. ukaazpublications.comresearchgate.net The proposed mechanisms involve the modulation of conserved longevity pathways, including the insulin/IGF-1 signaling (IIS) and mTOR pathways. ukaazpublications.com Furthermore, this compound has been observed to upregulate the expression of key genes such as hsf-1 (Heat Shock Transcription Factor 1) and lgg-1 (an autophagy-related gene), which are associated with reduced amyloid-β and lipid levels. researchgate.net However, it is important to note a conflicting report from the Caenorhabditis Intervention Testing Program, which found that this compound did not extend lifespan across several strains and exhibited toxicity at higher concentrations. researchgate.netmicropublication.org
Table 3: Molecular Effects of this compound in C. elegans Models
| Investigated Area | Molecular Target/Pathway | Observed Effect in C. elegans | Reference |
|---|---|---|---|
| Anti-Infective Activity | Bacterial Quorum Sensing (PqsR, LasR, RhlR) | Inhibition of bacterial virulence, increased host survival | mdpi.comnih.gov |
| Longevity & Aging | Insulin/IGF-1 and mTOR pathways | Reported extension of lifespan | ukaazpublications.com |
| Stress Resistance | Reactive Oxygen Species (ROS) | Reduction in ROS levels | ukaazpublications.comresearchgate.net |
| Neuromodulation | Acetylcholine (ACh) Transmission | Elevation of ACh levels | ukaazpublications.comresearchgate.net |
| Proteostasis | hsf-1, lgg-1 genes | Upregulation of expression | researchgate.net |
| Lifespan Modulation | Overall Lifespan | No extension, potential toxicity (conflicting data) | micropublication.org |
Pharmacokinetics and Biotransformation of Bakuchiol Preclinical and Theoretical
Absorption and Distribution Profiles in in vitro or Animal Models
Research into the absorption and distribution of bakuchiol (B1667714) in preclinical systems indicates that the compound can be absorbed, although its long hydrophobic chain contributes to low aqueous solubility, potentially impacting its bioavailability. researchgate.net Studies using nude mouse skin models have explored the potential of various vesicle systems, such as niosomes and transfersomes, to enhance the skin permeation and stability of Psoralea corylifolia extract containing this compound. nih.govresearchgate.net These findings suggest that advanced delivery systems could improve the absorption of this compound through the skin. nih.govresearchgate.net
Following oral administration in rats, this compound pharmacokinetics have been fitted to a two-compartment model, indicating distribution within the body and relatively slow elimination in this species. nih.gov While specific detailed distribution profiles across various tissues were not extensively detailed in the search results, the identification of metabolites in plasma, bile, urine, and feces after oral administration in rats indicates systemic absorption and subsequent distribution and elimination. researchgate.netnih.gov
Metabolic Pathways and Metabolite Identification in Hepatic Microsomes or Animal Systems
This compound undergoes extensive metabolism, primarily in the liver, mediated by cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs). researchgate.netpeerj.comsigmaaldrich.comnih.gov Studies using rat and human liver microsomes have been instrumental in identifying the metabolic pathways and the specific enzymes involved. researchgate.netsigmaaldrich.comnih.govresearchgate.net
In rats, a total of 11 metabolites were identified in various biological matrices (plasma, bile, urine, and feces) after a single oral dose. researchgate.netnih.gov The metabolic transformations observed included oxidation, hydroxylation, methylation, O-glucuronide conjugation, and O-sulfate conjugation. researchgate.netnih.gov Another study in rats isolated and identified 12 metabolites, including 11 novel compounds, from urine and feces, proposing possible metabolic pathways and noting a rare bile acid conjugation reaction. nih.gov
Studies using rat liver microsomes have identified several specific metabolites, including 14-carboxylthis compound, 14,15-dihydroxythis compound, 12,13-dihydroxythis compound, 15-hydroxythis compound, 14-hydroxythis compound, this compound hydrate, 15-hydroxythis compound acetate (B1210297), and 14-hydroxythis compound acetate. nih.gov
In vitro studies using human liver microsomes have shown that this compound is extensively metabolized. researchgate.netpeerj.com
Phase I and Phase II Metabolism
This compound undergoes both Phase I and Phase II metabolic reactions. nih.gov
Phase I Metabolism: This phase primarily involves oxidation and hydroxylation reactions, largely catalyzed by cytochrome P450 enzymes. researchgate.netnih.govf1000research.com Multiple CYP isoforms are involved in the metabolism of this compound in human liver microsomes, including CYP1A2, CYP2C9, CYP2C19, and CYP3A4. researchgate.netpeerj.comsigmaaldrich.com Among these, CYP2C19 has shown the highest metabolic rate in human liver microsomes. sigmaaldrich.com CYP1A2 and CYP2B6 have also been identified as major enzymes responsible for the metabolic activation of this compound. researchgate.net The metabolic detoxification of this compound is mediated by CYP enzymes, leading to the formation of less toxic metabolites. researchgate.netsigmaaldrich.comnih.gov this compound can be bioactivated by cytochrome P450 enzymes to intermediates like catechol and potentially ortho-quinone. f1000research.com
Phase II Metabolism: This phase involves conjugation reactions, which increase the hydrophilicity of metabolites, facilitating their excretion. nih.govslideshare.net Conjugation with glucuronic acid (O-glucuronide conjugation) and sulfate (B86663) (O-sulfate conjugation) have been identified as metabolic pathways for this compound in rats. researchgate.netnih.gov In vitro studies have also shown that this compound can inhibit UDP-glucuronosyltransferase (UGT) isoforms, particularly UGT2B7, in a dose-dependent and noncompetitive manner. nih.govnih.govmedchemexpress.com This inhibition suggests a potential for this compound to influence the metabolism of other compounds that are substrates for UGT2B7. nih.govnih.gov UGT2B7 is expressed in various tissues, including the liver, small intestine, colon, kidney, and bladder, indicating that this compound's inhibitory effect could occur in multiple locations. nih.gov
Bioavailability Considerations in Preclinical Systems
The bioavailability of this compound in preclinical systems is influenced by its physicochemical properties, such as low aqueous solubility due to its hydrophobic nature, and significant first-pass metabolism. researchgate.net As mentioned earlier, the use of delivery systems like niosomes and transfersomes has been explored as a strategy to enhance the skin permeation and potentially the bioavailability of this compound from topical applications in preclinical models. nih.govresearchgate.net While specific quantitative bioavailability data across different preclinical models were not extensively detailed in the search results, the identification of numerous metabolites and the involvement of various metabolic enzymes highlight that this compound undergoes considerable biotransformation, which can impact the amount of parent compound reaching systemic circulation. researchgate.netresearchgate.netnih.govnih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 5468522 |
| (R)-Bakuchiol | 49836433 |
Data Tables
Table 1: this compound Metabolism in Rat Biological Matrices (Single Oral Dose)
| Biological Matrix | Number of Metabolites Identified | Metabolic Transformations Observed |
| Plasma | 6 | Oxidation, Hydroxylation, Methylation, O-Glucuronide Conjugation, O-Sulfate Conjugation researchgate.netnih.gov |
| Bile | 10 | Oxidation, Hydroxylation, Methylation, O-Glucuronide Conjugation, O-Sulfate Conjugation, Bile Acid Conjugation researchgate.netnih.govnih.gov |
| Urine | 8 | Oxidation, Hydroxylation, Methylation, O-Glucuronide Conjugation, O-Sulfate Conjugation researchgate.netnih.govnih.gov |
| Feces | 2 | Oxidation, Hydroxylation, Methylation, O-Glucuronide Conjugation, O-Sulfate Conjugation researchgate.netnih.govnih.gov |
Table 2: CYP Isoforms Involved in this compound Metabolism in Human Liver Microsomes
| CYP Isoform | Role in this compound Metabolism |
| CYP1A2 | Involved in metabolism, potentially metabolic activation researchgate.netpeerj.comsigmaaldrich.com |
| CYP2C9 | Involved in metabolism peerj.comsigmaaldrich.com |
| CYP2C19 | Involved in metabolism, highest metabolic rate observed peerj.comsigmaaldrich.com |
| CYP3A4 | Involved in metabolism peerj.comsigmaaldrich.com |
| CYP2B6 | Major enzyme responsible for metabolic activation researchgate.net |
Table 3: Inhibition of UGT2B Isoforms by this compound in vitro
| UGT2B Isoform | Inhibition by this compound (100 µM) | Inhibition Type | Ki Value (µM) | IC50 Value (µM) |
| UGT2B7 | 89.4% | Noncompetitive | 10.7 nih.govnih.gov | 40.9 nih.govmedchemexpress.com |
| UGT2B15 | 58.3% | Not specified | Not specified | Not specified |
| UGT2B17 | 6.7% | Not specified | Not specified | Not specified |
Synthetic Derivatives, Prodrugs, and Analogs of Bakuchiol
Design and Synthesis of Bakuchiol (B1667714) Analogs with Modified Structures
The design and synthesis of this compound analogs typically involve targeting specific functional groups within the this compound molecule, including the phenolic hydroxyl group, the ethenyl group, and the isopropylidene group eurekaselect.combenthamdirect.comnih.gov. These modifications are explored to develop potent therapeutic agents with improved pharmaceutical properties eurekaselect.combenthamdirect.com. Various synthetic schemes have been developed for the preparation of this compound and its analogs eurekaselect.comrsc.org.
Researchers have synthesized a large number of analogs by modifying these key positions eurekaselect.combenthamdirect.com. For instance, modifications at the phenolic -OH group through reactions like alkylation have been reported mdpi.com. The olefinic linkages (ethenyl and isopropylidene groups) also serve as important sites for structural variation eurekaselect.combenthamdirect.comnih.gov. Synthetic routes can involve multi-step processes starting from precursors like geraniol (B1671447) or utilizing approaches such as asymmetric synthesis to control stereochemistry, particularly at the quaternary carbon center rsc.orgnih.gov. Late-stage functionalization (LSF) is recognized as a powerful tool to expedite the synthesis of diverse this compound derivatives nih.govrsc.org.
Specific examples of synthesized derivatives include those with modified phenolic moieties, alterations in the terpene chain saturation, and the introduction of new functional groups mdpi.comnih.gov. For example, a series of this compound derivatives were synthesized and evaluated for anticancer activity, involving modifications such as alkylation and reactions at the double bonds mdpi.com. Another study described the synthesis of ∆3-2-hydroxythis compound analogues with modifications to the chain tail, aromatic moiety, or terminal olefin nih.gov.
Comprehensive Structure-Activity Relationship Studies of this compound Derivatives
Comprehensive Structure-Activity Relationship (SAR) studies are crucial for understanding how structural modifications to this compound influence its biological activities eurekaselect.combenthamdirect.comnih.govrsc.orgtandfonline.com. These studies have revealed that the multiple bioactivities of this compound are dependent on its chemical entities nih.gov. Key functionalities such as the phenolic –OH group, phenolic ortho-C–H bonds, vinyl, and isopropylidene groups are important for structural modification and subsequent SAR analysis nih.govrsc.org.
SAR studies often involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological effects in various assays mdpi.comnih.govacs.org. For instance, studies on anti-inflammatory activity have involved synthesizing numerous this compound derivatives and screening their effects on markers like nitric oxide (NO), interleukin-6, and tumor necrosis factor-α production in cellular models acs.org.
Research has shown that modifications at different positions can lead to enhanced activities. For example, in a study on anticancer activity, a specific derivative, (S,E)-4-(7-methoxy-3,7-dimethyl-3-vinyloct-1-en-1-yl)phenol (compound 10), showed better activity than this compound against certain cancer cell lines mdpi.com. SAR studies on ∆3-2-hydroxythis compound analogues indicated that subtle modifications to the chain tail or modifications to the aromatic moiety or terminal olefin could enhance activity, and the stereochemistry of the quaternary chiral center significantly influences activity nih.gov.
The structural similarities between this compound and molecules like resveratrol (B1683913), both possessing a 4-hydroxystyryl moiety, have also informed SAR studies, suggesting that similar pharmacophores may contribute to comparable activities nih.govrsc.org.
Table 1 provides illustrative data on the anti-proliferative activity of this compound and some of its derivatives against the SMMC7721 cell line, highlighting how structural changes impact potency. mdpi.com
| Compound | Structure | IC₅₀ (µM) against SMMC7721 |
| This compound (1) | (S,E)-4-(3,7-dimethyl-3-vinylocta-1,6-dien-1-yl)phenol | 25.45 |
| Compound 10 | (S,E)-4-(7-methoxy-3,7-dimethyl-3-vinyloct-1-en-1-yl)phenol | 8.64 |
| Compound 7 (Nitration product of this compound) | Not explicitly shown, but described as nitration product | 17.04 |
| Compound 8 (Propionyl derivative of compound 7) | Not explicitly shown, but described as propionyl derivative of compound 7 | >100 |
Note: Structures are descriptive based on the text; specific chemical diagrams were not extracted.
Discovery of Novel this compound-Inspired Molecules
The research into this compound has also led to the discovery and design of novel molecules inspired by its structure and biological activities rsc.orgresearchopenworld.com. This involves not only synthesizing direct derivatives but also exploring compounds that mimic certain structural features or functional properties of this compound.
One area of inspiration comes from this compound's ability to act as a functional analog of retinol (B82714), particularly in anti-aging applications, despite lacking structural similarity to retinoids researchgate.netoup.comnih.gov. This has prompted the search for other plant-derived compounds that can evoke similar gene expression profiles or biological responses oup.comnih.gov.
Novel this compound-inspired molecules have been designed and synthesized with specific therapeutic goals. Examples include the synthesis of quinoline (B57606) this compound derivatives evaluated for anti-inflammatory activity researchgate.net and this compound tethered triazole compounds synthesized as potential anticancer agents researchgate.net. These studies demonstrate the use of the this compound scaffold as a starting point for creating novel chemical entities with potentially improved or distinct biological profiles mdpi.comnih.govacs.orgresearchgate.net.
The concept of biomimicry has also played a role, with researchers designing O-alkylated this compound derivatives that mimic the structure and function of cationic antibacterial peptides rsc.org. This highlights how the structural elements of this compound can inspire the design of molecules with entirely new mechanisms of action or targets.
The ongoing discovery of novel meroterpenoids from natural sources, including those with structural similarities to this compound or novel skeletons, also contributes to the pool of this compound-inspired molecules and provides new scaffolds for medicinal chemistry exploration researchopenworld.com.
Advanced Analytical Methodologies for Bakuchiol Quantification and Purity Assessment
Quantitative Chromatographic Methods (HPLC-UV/PDA/MS) in Complex Matrices
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and quantification of bakuchiol (B1667714) in complex matrices, such as plant extracts and cosmetic products. The versatility of HPLC allows for coupling with various detectors, including Ultraviolet (UV), Photodiode Array (PDA), and Mass Spectrometry (MS), to enhance sensitivity, selectivity, and structural information.
HPLC methods have been developed for the simultaneous determination of this compound alongside other related compounds found in Psoralea corylifolia, such as psoralen (B192213) and angelicin (B190584). One study employed a reverse-phase HPLC method using a Cosmosil 5C18-AR-II column with a gradient mobile phase of acetonitrile (B52724) and water, detected at 254 nm. This method demonstrated good accuracy with relative standard deviations (RSD) for intraday and interday analyses ranging from 0.3% to 1.5% and 0.2% to 1.0%, respectively. The limits of detection (LOD) for this compound were reported as 175.0 ng/mL. jfda-online.com
Another HPLC method focused on the simultaneous quantification of this compound, psoralen, and angelicin in this compound extracts from Psoralea corylifolia seeds. This method utilized a phenyl-hexyl column with gradient elution (water and methanol) and UV detection at 260 nm for this compound and 246 nm for psoralen and angelicin. The method was validated, showing good linearity (r² > 0.99), accuracy (>95%), and precision (<2% RSD for both interday and intraday analyses). nih.govresearchgate.netoup.com The sensitivity for impurity detection (psoralen and angelicin) was as low as 0.36 µg/mL and 0.31 µg/mL, respectively, indicating the method's suitability for quality control of P. corylifolia extracts and related samples. oup.com
For the analysis of this compound in cosmetic products, a reversed-phase HPLC method with fluorescence detection has been developed and validated. researchgate.net This method used a Zorbax Eclipse Plus C18 column with a gradient elution of water and acetonitrile. Fluorescence detection was performed at excitation and emission wavelengths of 264 nm and 338 nm, respectively. researchgate.net The calibration curve showed strong linearity (r² > 0.9999) in the range of 0.5–50.0 µg/g. researchgate.net The LOD and Limit of Quantification (LOQ) were determined to be 0.1 µg/g and 0.5 µg/g, respectively. researchgate.net Recovery values ranged from 93.37% to 106.39%, with RSD values less than 6%. researchgate.net The average extraction yield from different cosmetic matrices was around 75%. researchgate.net
HPLC coupled with Mass Spectrometry (LC-MS) is a powerful technique for the identification and quantification of this compound and other constituents in complex samples like Fructus Psoraleae extracts. researchgate.net LC-MS provides detailed structural information, aiding in the confident identification of analytes and the detection of potential impurities. researchgate.net
Here is a summary of some HPLC methods used for this compound analysis:
| Method Type | Column | Mobile Phase | Detection | Matrix | Key Findings | Citation |
| RP-HPLC | Cosmosil 5C18-AR-II | Acetonitrile/Water (Gradient) | UV (254 nm) | Fructus Psoraleae Crude Drugs & Products | Good accuracy (RSD 0.2-1.5%), LOD 175.0 ng/mL. | jfda-online.com |
| RP-HPLC | Phenyl-hexyl | Water/Methanol (B129727) (Gradient) | UV (260 nm) | Psoralea corylifolia Seed Extracts | Good linearity (r² > 0.99), accuracy (>95%), precision (<2% RSD). Impurity detection limits for psoralen and angelicin 0.36 and 0.31 µg/mL. | nih.govresearchgate.netoup.com |
| RP-HPLC | Zorbax Eclipse Plus C18 | Water/Acetonitrile (Gradient) | Fluorescence (Ex 264 nm, Em 338 nm) | Cosmetic Products | Linear range 0.5–50.0 µg/g (r² > 0.9999), LOD 0.1 µg/g, LOQ 0.5 µg/g. Recovery 93.37-106.39%. | researchgate.net |
| LC-MS | Not specified | Not specified | Ion Trap MS | Fructus Psoraleae Extract | Identification and quantification of this compound and other compounds. | researchgate.net |
Gas Chromatography (GC) Coupled with Advanced Detectors
Gas Chromatography (GC) is another valuable technique for the analysis of this compound, particularly for volatile or semi-volatile samples. GC is often coupled with detectors such as the Flame Ionization Detector (FID) or Mass Spectrometry (MS) for quantification and identification.
A GC method for the determination of this compound in the fruit of Psoralea corylifolia has been reported using a SE-30 stationary phase with FID detection. nih.gov The GC conditions involved an injector temperature of 250°C and a column temperature of 200°C. nih.gov This method showed a linear range of 0.24-2.4 micrograms, with an average recovery of 98.82% and a relative standard deviation of 1.58%. nih.gov It has been successfully applied to determine this compound content in market samples, with reported contents ranging from 1% to 7%. nih.gov
GC-MS can also be used for the analysis of Psoralea corylifolia seed extracts. ignited.in In one study, GC-MS analysis of a methanol extract identified several phytochemicals, although this compound was not explicitly listed among the major components in the provided snippet, other phenolic derivatives were mentioned. ignited.in GC-MS is particularly useful for identifying and quantifying components in complex mixtures by comparing mass spectral data with libraries. ignited.in
While the provided search results specifically mention GC-FID for this compound quantification nih.gov and GC-MS for the analysis of P. corylifolia extracts ignited.in, GC can be coupled with other advanced detectors like Electron Capture Detector (ECD) or Nitrogen Phosphorus Detector (NPD) depending on the specific analytical requirements and the nature of the sample matrix. However, specific applications of GC-ECD or GC-NPD for this compound analysis were not detailed in the search results.
Supercritical Fluid Chromatography (SFC) Applications
Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC offers advantages such as faster analysis times and lower solvent consumption compared to HPLC, and it is suitable for the analysis of a wide range of compounds, including those that are not easily analyzed by GC or HPLC.
While the search results mention advanced extraction methods for this compound, including supercritical CO2 extraction rsc.org, specific applications of Supercritical Fluid Chromatography (SFC) for the analytical quantification or purity assessment of this compound were not found in the provided snippets. The mention of supercritical CO2 extraction suggests that SFC could potentially be a suitable analytical technique for this compound, especially for analyzing extracts obtained via this method or for compounds with similar properties. However, without specific research findings on SFC applied to this compound analysis, a detailed discussion of its applications in this context cannot be provided based on the given information.
Capillary Electrophoresis (CE) Techniques
Capillary Electrophoresis (CE) is an analytical technique that separates components based on their differential migration in an electric field within a narrow capillary tube. CE offers high separation efficiency, short analysis times, and minimal solvent consumption. It is applicable to the analysis of various types of compounds, including small molecules like this compound.
Future Directions and Emerging Research Areas for Bakuchiol
Exploration of Undiscovered Molecular Targets and Off-Target Effects
Future research is poised to delve deeper into identifying the full spectrum of molecular targets that Bakuchiol (B1667714) interacts with within biological systems. While some targets, such as Hck, Blk, and p38 MAP kinase, have been identified in the context of its anticancer activity, the complete profile of its interactions is still being uncovered. nih.gov Understanding these interactions is crucial for elucidating the precise mechanisms underlying its various reported effects, including anti-inflammatory, antioxidant, and anti-aging properties. nih.govnih.gov Furthermore, a thorough investigation into potential off-target effects is essential to ensure its safety and specificity, particularly as research explores its therapeutic potential beyond topical applications. rsc.org Predictive in silico tools incorporating chemical, genomic, and pharmacological information can aid in estimating the potency of this compound at biological targets, helping to reduce the risk of non-specific, off-target pharmacological effects. rsc.org
Integration with Systems Biology and Network Pharmacology Approaches
The complexity of biological systems and the multi-targeted nature of natural compounds like this compound necessitate the integration of systems biology and network pharmacology approaches in future research. rsc.orgmdpi.comfrontiersin.org This involves moving beyond the traditional "one-target, one-drug" paradigm to a holistic view that considers the intricate interactions within biological networks. rsc.orgmdpi.com Network pharmacology utilizes bioinformatics and computational tools to construct networks of drug-target-disease interactions, providing insights into the complex mechanisms of action and potential synergistic effects when this compound is used alone or in combination with other compounds. rsc.org This approach can help to predict and optimize the efficacy and safety of this compound by understanding its influence on multiple signaling pathways and biological processes. rsc.orgmdpi.com Integrating 'omics' data (genomics, proteomics, metabolomics) within a systems pharmacology framework can further enhance the understanding of this compound's effects at a molecular level. mdpi.com
Development of Advanced in vitro and ex vivo Models for Mechanistic Studies
Advancements in in vitro and ex vivo models are crucial for conducting detailed mechanistic studies on this compound. While traditional 2D cell cultures provide basic insights, more sophisticated models are needed to accurately mimic the complexity of human tissues and physiological conditions. mdpi.com Future research will likely utilize 3D cell cultures, reconstructed human epidermis models, and full-thickness human skin equivalents to better understand this compound's effects on skin cell biology, extracellular matrix production, and the dermal-epidermal junction. nih.govmdpi.com Ex vivo skin models, which more closely represent human skin structure and cell signaling, will be invaluable for evaluating the permeation and retention of this compound and assessing its effects in a more physiologically relevant context. mdpi.comjrespharm.comdovepress.com These advanced models can accelerate the discovery process and provide more accurate data on this compound's interactions and effects before moving to in vivo studies. mdpi.com
Application of Artificial Intelligence and Machine Learning in this compound Research and Drug Discovery
Elucidation of Novel Biological Activities and Molecular Pathways
While this compound is known for its anti-aging, antioxidant, anti-inflammatory, antimicrobial, and anti-tumor activities, future research will focus on elucidating novel biological activities and the specific molecular pathways involved. nih.govnih.govpreprints.orgnih.govresearchgate.net For instance, recent studies have shown enantiomer-selective anti-influenza A virus activity involving the activation of the Nrf2 pathway, highlighting a novel effect on the host cell oxidative stress response. nih.gov Further research is needed to fully understand the mechanisms behind this antiviral activity and explore its potential against other viruses. Additionally, investigating this compound's influence on specific signaling cascades, such as the PI3K/AKT and MAPK pathways, in various cellular contexts will provide a deeper understanding of its biological effects. nih.goveurekaselect.comresearchgate.net Exploring its potential in areas like neuroinflammation or its interaction with specific receptors like ERβ in different disease models represents exciting future directions. nih.goveurekaselect.comresearchgate.net
Bioproduction and Sustainable Sourcing Strategies
As the demand for this compound grows, research into sustainable sourcing and bioproduction strategies becomes increasingly important. Traditionally sourced from the seeds of Psoralea corylifolia, concerns regarding the sustainability of wild harvesting and the presence of phototoxic furanocoumarins like psoralen (B192213) and isopsoralen in plant extracts necessitate alternative approaches. rsc.org Future research will explore efficient and sustainable methods for cultivating Psoralea corylifolia or other potential plant sources. Additionally, advancements in biotechnology may lead to the development of bioproduction methods, such as microbial fermentation or plant cell culture, for producing this compound in a controlled and sustainable manner. researchgate.net Research will also focus on developing efficient and environmentally friendly extraction and purification techniques to obtain high-purity this compound free from undesirable co-occurring compounds. nih.govrsc.org Implementing transparent and traceable supply chains will be crucial for ensuring ethical and sustainable sourcing practices. aise.eucarbo.techapriori.com
Synthesis of this compound-Mediated Nanoparticles for Advanced Delivery and Mechanistic Probing
The synthesis of this compound-mediated nanoparticles represents a promising area for future research, offering potential for advanced delivery systems and enhanced mechanistic probing. frontiersin.orgnih.gov this compound can act as both a reducing and stabilizing agent in the green synthesis of nanoparticles, such as gold nanoparticles (Bak-GNPs). frontiersin.orgresearchgate.net These nanoparticles can potentially improve the solubility, stability, and targeted delivery of this compound to specific cells or tissues, potentially enhancing its therapeutic efficacy and reducing off-target effects. jrespharm.comfrontiersin.orgnih.gov Future studies will focus on optimizing the synthesis and characterization of this compound-mediated nanoparticles, investigating their release profiles, and evaluating their efficacy in various disease models. jrespharm.comfrontiersin.org Furthermore, these nanoparticles can serve as valuable tools for mechanistic studies, allowing researchers to track the distribution of this compound within cells and tissues and probe its interactions with molecular targets at a nanoscale level. frontiersin.org
Q & A
Q. What experimental models are most appropriate for studying Bakuchiol’s anti-aging mechanisms in photoaging research?
- Methodological Answer : In vitro models (e.g., human keratinocyte or fibroblast cell lines) are suitable for assessing collagen synthesis and oxidative stress markers. Ex vivo models, such as human skin explants, allow for direct evaluation of epidermal thickening and extracellular matrix remodeling. For in vivo validation, murine models with UV-induced photoaging are recommended, supplemented by clinical trials using standardized tools like the VISIA-CR system for wrinkle depth quantification and histopathological analysis of skin biopsies .
Q. What are the critical parameters for standardizing this compound extraction and purity assessment in preclinical studies?
- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to quantify this compound content in plant extracts. Validate purity using gas chromatography-mass spectrometry (GC-MS) for terpene derivatives. For reproducibility, document solvent systems (e.g., ethanol vs. supercritical CO₂ extraction) and storage conditions (e.g., light-protected vials at 4°C). Purity thresholds should exceed 95% to minimize confounding phytochemical interference .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s apoptotic effects across different cell lines?
- Methodological Answer : Discrepancies (e.g., pro-apoptotic effects in HK-2 renal cells vs. anti-apoptotic activity in fibroblasts) may arise from cell-type-specific signaling pathways. Conduct transcriptomic profiling (RNA-seq) to identify differential gene expression (e.g., Bcl-2 family regulators) and validate via siRNA knockdown. Compare dose-response curves (e.g., 10–100 μM) and exposure durations (24–72 hours) to delineate context-dependent mechanisms .
Q. What integrative approaches bridge preclinical and clinical data gaps in this compound’s organ-protective applications?
- Methodological Answer : Combine rodent models of ischemia-reperfusion injury (e.g., myocardial or renal) with biomarker analyses in human cohorts (e.g., serum creatinine kinase-MB for cardiac toxicity). Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate tissue concentrations (via LC-MS/MS) with functional outcomes (e.g., glomerular filtration rate). Cross-validate findings with omics datasets (proteomics/metabolomics) to identify conserved pathways, such as Nrf2-mediated antioxidant responses .
Q. How can researchers optimize formulations to enhance this compound’s dermal penetration without inducing irritation?
- Methodological Answer : Test penetration enhancers (e.g., liposomes, ethosomes) using Franz diffusion cells with excised human skin. Quantify stratum corneum retention via tape-stripping and HPLC. Assess irritation potential via reconstructed human epidermis (RhE) models (e.g., EpiDerm™), measuring IL-1α release. Balance efficacy and safety by iterating lipid-to-emulsifier ratios and pH (5.5–6.5) to stabilize this compound’s phenolic structure .
Q. What strategies address the limited long-term toxicity data for this compound in chronic use studies?
- Methodological Answer : Conduct 6-month rodent toxicity studies with escalating doses (50–500 mg/kg/day), monitoring hepatic/renal function (ALT, BUN) and histopathology. Parallel in vitro genotoxicity assays (Ames test, micronucleus assay) and endocrine disruption screens (e.g., ER/AR reporter gene assays). For clinical extrapolation, apply safety margins (e.g., 100-fold below NOAEL) and publish raw datasets for meta-analysis .
Methodological Frameworks
- PICOT Framework : Structure research questions by defining P opulation (e.g., photoaged skin), I ntervention (this compound concentration), C omparison (retinol/vehicle), O utcome (wrinkle reduction), and T imeframe (12-week trial) .
- FINER Criteria : Ensure questions are F easible (adequate cell culture resources), I nteresting (novelty in mechanism), N ovel (understudied organ-protective effects), E thical (IRB-approved protocols), and R elevant (alignment with WHO natural product priorities) .
Data Presentation Standards
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
